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  • Product: 6-Bromo-5-methoxynicotinonitrile
  • CAS: 1807028-30-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-Bromo-5-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-Bromo-5-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-Bromo-5-methoxynicotinonitrile. In the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive and methodological resource. It is designed to equip researchers with the foundational knowledge and practical steps necessary to acquire, interpret, and validate the NMR data for this and structurally related compounds. We will delve into the theoretical underpinnings of substituent effects on the pyridine ring, present a comprehensive experimental protocol for spectra acquisition, and offer a predicted spectral analysis.

Introduction

6-Bromo-5-methoxynicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, and NMR spectroscopy is the most powerful tool for this purpose. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-5-methoxynicotinonitrile. By understanding the electronic effects of the bromo, methoxy, and cyano substituents on the pyridine ring, we can anticipate the chemical shifts and coupling patterns.

The pyridine ring system has a unique electronic structure that is significantly perturbed by substituents. The nitrogen atom is electron-withdrawing, generally deshielding the ring protons and carbons compared to benzene. The interplay of inductive and resonance effects from the bromo, methoxy, and cyano groups further modulates these chemical shifts, leading to a predictable pattern in the NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Analysis

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the standard IUPAC numbering for the pyridine ring will be used.

Caption: Molecular structure and numbering of 6-Bromo-5-methoxynicotinonitrile.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum of 6-Bromo-5-methoxynicotinonitrile is expected to show two signals in the aromatic region corresponding to H-2 and H-4, and one signal in the aliphatic region for the methoxy group protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.2 - 8.5Doublet~2-3Deshielded due to proximity to the electron-withdrawing nitrogen and the cyano group. Coupled to H-4.
H-47.8 - 8.1Doublet~2-3Influenced by the electron-donating methoxy group and the electron-withdrawing cyano and bromo groups. Coupled to H-2.
-OCH₃3.9 - 4.2SingletN/ATypical chemical shift for a methoxy group attached to an aromatic ring.

Rationale for Predicted Shifts:

  • H-2: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing, leading to a downfield shift. The meta cyano group also contributes to this deshielding.

  • H-4: This proton is para to the nitrogen and ortho to the electron-donating methoxy group, which would typically cause an upfield shift. However, it is also ortho to the electron-withdrawing cyano group and meta to the bromo group, resulting in a complex interplay of effects. The net result is a downfield shift, but less so than H-2.

  • -OCH₃: The chemical shift of methoxy protons on an aromatic ring is typically in this range.[4]

The coupling between H-2 and H-4 is expected to be a four-bond coupling (⁴J), which is typically small in pyridine systems (2-3 Hz).

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will be more complex, with signals for each of the six ring carbons, the methoxy carbon, and the nitrile carbon.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2150 - 155Deshielded by the adjacent nitrogen atom.
C-3110 - 115Shielded by the electron-donating methoxy group at C-5, but deshielded by the attached cyano group.
C-4140 - 145Deshielded by the adjacent nitrogen and the influence of the bromo and cyano groups.
C-5155 - 160Deshielded due to the directly attached electron-donating methoxy group.
C-6120 - 125Deshielded by the adjacent nitrogen and the attached bromine atom.
-OCH₃55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring.[5]
-CN115 - 120Characteristic chemical shift for a nitrile carbon.[6]

Rationale for Predicted Shifts:

The chemical shifts in a substituted pyridine ring are influenced by the electronegativity of the nitrogen and the electronic effects (inductive and resonance) of the substituents. The electron-withdrawing nature of the nitrogen atom generally deshields all ring carbons.[7] The methoxy group is electron-donating through resonance, which tends to shield the ortho and para carbons (C-4 and C-6). The bromo and cyano groups are electron-withdrawing, causing a deshielding effect.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 6-Bromo-5-methoxynicotinonitrile, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Note that chemical shifts can vary between solvents due to solvent effects.[8][9][10] It is crucial to report the solvent used. For initial characterization, CDCl₃ is a common choice.

  • Concentration: Prepare a solution of approximately 5-10 mg of 6-Bromo-5-methoxynicotinonitrile in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used (0 ppm for both ¹H and ¹³C). However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.[11][12]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary. The solution should be clear and free of any particulate matter.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

  • Spectral Width: 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for quaternary carbons and the nitrile carbon.

  • Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12]

  • Peak Picking and Integration (¹H only): Identify all peaks and integrate their areas to determine the relative number of protons.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz NMR) cluster_proc Data Processing weigh Weigh 5-10 mg of 6-Bromo-5-methoxynicotinonitrile dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in an NMR tube weigh->dissolve mix Vortex/sonicate until fully dissolved dissolve->mix tune Tune and shim the spectrometer mix->tune H1_acq Acquire 1H Spectrum (zg30, 16 scans) tune->H1_acq C13_acq Acquire 13C Spectrum (zgpg30, 1024+ scans) tune->C13_acq ft Fourier Transform (FID -> Spectrum) H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to solvent or TMS baseline->reference analyze Peak picking, integration (1H), and structural assignment reference->analyze

Caption: A step-by-step workflow for the NMR analysis of 6-Bromo-5-methoxynicotinonitrile.

Conclusion

This guide provides a comprehensive framework for understanding and determining the ¹H and ¹³C NMR spectra of 6-Bromo-5-methoxynicotinonitrile. By combining theoretical predictions based on substituent effects with a robust experimental protocol, researchers can confidently acquire and interpret the NMR data for this compound. The predicted chemical shifts and coupling constants serve as a valuable reference for the structural verification of synthesized 6-Bromo-5-methoxynicotinonitrile and related derivatives, thereby supporting advancements in drug discovery and materials science.

References

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (Year). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev.
  • Nanalysis Corp. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

  • El-Metwaly, N., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8343. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. ChemistrySelect, 4(45), 13235-13239.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (Year). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nizwa Journal of Science and Technology.
  • Rashkin, M. J., & Waters, M. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 124(8), 1860–1861.
  • Bagno, A., et al. (2006). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 110(33), 10079–10085.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Carbohydrate Chemistry. [Link]

  • Ashenhurst, J. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry.
  • Krivdin, L. B., & Della, E. W. (1991). The application of 13C NMR satellite spectra to structural studies. Progress in Nuclear Magnetic Resonance Spectroscopy, 23(4), 301-365.
  • Abraham, R. J., et al. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. AIST. [Link]

  • Sýkora, J., et al. (2021).
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Royal Society of Chemistry.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Wiley Science Solutions. (n.d.). SpectraBase. SpectraBase. [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Chemistry Connected. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. AIST. [Link]

  • Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(10), 947-954.
  • Teague, P. C., & Short, W. A. (n.d.). Nicotinonitrile. Organic Syntheses Procedure. [Link]

  • Fehér, B., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721.
  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 6-Bromo-5-methoxynicotinonitrile: A Technical Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Content Focus: Single-Crystal X-Ray Diffraction (SCXRD) Methodologies, Predictive Packing, and Structural Refinement Executive Summary In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Content Focus: Single-Crystal X-Ray Diffraction (SCXRD) Methodologies, Predictive Packing, and Structural Refinement

Executive Summary

In the landscape of rational drug design, halogenated pyridine derivatives serve as critical Active Pharmaceutical Ingredient (API) intermediates due to their predictable steric profiles and robust participation in halogen bonding. 6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3)[1] represents a highly functionalized scaffold containing three distinct interaction vectors: a heavy halogen (bromine), a conformationally flexible alkoxy group (methoxy), and a linear, highly polar hydrogen-bond acceptor (nitrile).

This whitepaper provides an authoritative, step-by-step technical framework for isolating diffraction-quality single crystals of 6-Bromo-5-methoxynicotinonitrile and executing rigorous X-ray structural elucidation. By understanding the causality behind each crystallographic decision—from solvent selection to absorption correction—researchers can guarantee self-validating, publication-grade structural data.

Chemical & Structural Rationale

To successfully crystallize and resolve a small molecule, one must first deconstruct its intermolecular potential. 6-Bromo-5-methoxynicotinonitrile (Molecular Weight: 213.03 g/mol )[1] is an achiral, planar aromatic system. Its crystallization is driven by the following mechanistic forces:

  • The Bromine Atom ( σ -hole interactions): Bromine is highly polarizable. The electron-deficient region on the electrostatic potential surface of the bromine atom (the σ -hole) acts as a strong halogen-bond donor, typically interacting with the nitrogen atom of the nitrile group on an adjacent molecule. Furthermore, Bromine's high atomic number ( Z=35 ) provides excellent anomalous scattering ( f′′ ), which dominates the phase problem resolution during diffraction[2].

  • The Nitrile Group (Dipole-Dipole): The linear −C≡N group possesses a strong dipole moment. In the solid state, these groups often align in an antiparallel fashion to cancel out macroscopic dipole moments, heavily influencing the resulting space group (typically favoring centrosymmetric groups like P21​/c or P1ˉ ).

  • The Methoxy Group (Steric Mapping): The −OCH3​ group introduces the only major rotational degree of freedom. Cryocooling during data collection is absolutely critical to freeze this rotor and minimize atomic displacement parameters (ADPs), preventing structural disorder in the final electron density map.

G Central 6-Bromo-5-methoxynicotinonitrile Br Bromine Atom (Halogen Bond Donor) Central->Br σ-hole interaction CN Nitrile Group (Dipole & H-Bond Acceptor) Central->CN π-stacking / dipole OMe Methoxy Group (Steric & H-Bond Acceptor) Central->OMe conformational lock

Key structural motifs driving crystal packing and intermolecular interactions.

Experimental Protocols: A Self-Validating System

The following protocols are designed to eliminate common crystallographic failure modes (e.g., twinning, solvent inclusion, and poor high-angle resolution).

Protocol 3.1: Vapor Diffusion Crystallization

Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, asymptotic approach to the supersaturation curve, yielding macroscopic, defect-free single crystals.

  • Solvent Selection: Dissolve 20 mg of 6-Bromo-5-methoxynicotinonitrile in 1.0 mL of Dichloromethane (DCM). Causality: DCM is an excellent solvent for halogenated pyridines, ensuring complete solvation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner glass vial. Causality: Removing microscopic dust eliminates premature nucleation sites, preventing the formation of a microcrystalline powder.

  • Chamber Setup: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-Hexane (the antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C.

  • Harvesting: After 3–5 days, volatile DCM will exchange with Hexane vapor, slowly lowering the solubility threshold and precipitating block-like single crystals.

Protocol 3.2: SCXRD Data Collection and Processing
  • Crystal Mounting: Submerge the crystals in Paratone-N oil. Using a polarized light microscope, select a single, non-birefringent block (approx. 0.15×0.10×0.10 mm). Mount it on a MiTeGen polyimide loop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid, amorphous matrix when flash-frozen.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer under a 100 K nitrogen gas stream. Causality: Operating at 100 K minimizes thermal vibrations, specifically suppressing the rotational disorder of the methoxy group and extending diffraction resolution beyond 0.77 Å.

  • Data Acquisition: Utilize a Bruker diffractometer equipped with APEX4 software[3] and a Mo K α ( λ=0.71073 Å) or Cu K α microfocus source. Collect ω and ϕ scans to ensure >99% completeness.

  • Integration & Absorption Correction: Integrate reflections using SAINT. Apply a multi-scan absorption correction via SADABS. Causality: Bromine is a heavy absorber of X-rays. Failing to apply an empirical absorption correction will result in severe residual electron density peaks (ghost atoms) near the bromine site in the final Fourier map.

G N1 Sample Preparation (6-Bromo-5-methoxynicotinonitrile) N2 Vapor Diffusion Crystallization (DCM / n-Hexane) N1->N2 N3 Crystal Harvesting & Mounting (Paratone Oil, 100 K) N2->N3 N4 X-Ray Data Collection (Bruker APEX4, Mo/Cu Kα) N3->N4 N5 Structure Solution (SHELXT Dual-Space) N4->N5 N6 Anisotropic Refinement (OLEX2 / SHELXL) N5->N6

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Protocol 3.3: Phase Problem Solution and Refinement
  • Structure Solution: Solve the phase problem using the SHELXT algorithm[2]. Causality: SHELXT utilizes a novel dual-space recycling algorithm that is exceptionally efficient at locating heavy atoms (like Bromine) and expanding the phases to reveal the rest of the carbon/nitrogen/oxygen framework[2][4].

  • Refinement: Import the solved model into OLEX2 [5]. OLEX2 provides a comprehensive graphical user interface that seamlessly links the refinement engine (SHELXL) with visualization tools[5][6].

  • Anisotropic Refinement: Refine all non-hydrogen atoms (Br, O, N, C) anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons, 1.5Ueq​(C) for the methoxy protons).

Quantitative Data Presentation

To ensure the resulting structural model meets the rigorous standards required for deposition in the Cambridge Structural Database (CSD) and peer-reviewed publication, the refinement metrics must fall within established thresholds.

Table 1: Physicochemical Profile
ParameterValue / Description
Chemical Name 6-Bromo-5-methoxynicotinonitrile
CAS Number 1807028-30-3[1]
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
H-Bond Donors 0
H-Bond Acceptors 3 (Nitrile, Methoxy, Pyridine N)
Table 2: Target Crystallographic Refinement Metrics (Quality Thresholds)

When executing the workflow above, the final CIF (Crystallographic Information File) should conform to the following validation limits.

MetricAcceptable ThresholdMechanistic Meaning
Temperature ( T ) 100(2) KEnsures minimal thermal motion (low ADPs).
Resolution ( sinθ/λ ) ≥0.6 Å⁻¹Guarantees atomic-level resolution and distinct atomic separation.
Completeness >99.0% Ensures no missing data wedges, critical for accurate anisotropic modeling.
Rint​ (Internal Agreement) <0.08 Indicates high consistency between redundant symmetry-equivalent reflections.
R1​ (Final R-factor, I>2σ(I) ) <0.05 (5%)Confirms the proposed structural model highly matches the observed electron density.
wR2​ (Weighted R-factor) <0.15 Validates the overall refinement against all F2 data.
Goodness-of-Fit (GoF) 0.95−1.05 Indicates that the weighting scheme applied to the data is statistically sound.
Largest Diff. Peak/Hole <1.0e− /ųVerifies that the Bromine absorption correction (SADABS) was successful.

References

  • molcore.com - 1805580-26-0 | 2-Bromo-6-methoxynicotinonitrile - MolCore (Contains cross-reference data for 6-Bromo-5-methoxynicotinonitrile, CAS 1807028-30-3, MW 213.03). URL:[1]

  • Dolomanov, O. V., et al. (2009) - OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. URL:[5]

  • Sheldrick, G. M. (2015) - SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[2]

  • Bruker AXS (2021) - APEX4 Data Collection Software. Cited via The cadmium oxidotellurates(IV) Cd5(TeO3)4(NO3)2 and Cd4Te5O14 - PMC. URL:[3]

Sources

Foundational

Technical Whitepaper: High-Resolution Mass Spectrometry and Isotopic Profiling of 6-Bromo-5-methoxynicotinonitrile

Executive Summary In modern pharmaceutical development, halogenated pyridine derivatives serve as indispensable building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hart...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, halogenated pyridine derivatives serve as indispensable building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). 6-Bromo-5-methoxynicotinonitrile is a highly functionalized intermediate featuring a reactive carbon-bromine bond, an electron-donating methoxy group, and an electron-withdrawing nitrile group. Accurate molecular weight determination and isotopic pattern recognition are paramount for tracking this intermediate during complex synthetic workflows. This guide provides an authoritative, causality-driven framework for the mass spectrometric profiling of this compound.

Physicochemical and Structural Grounding

The unique electronic landscape of 6-Bromo-5-methoxynicotinonitrile dictates its behavior in both synthetic chemistry and gas-phase ionization.

Table 1: Fundamental Chemical Properties

PropertyValue
Chemical Name 6-Bromo-5-methoxynicotinonitrile
CAS Registry Number 1807028-30-3[1]
Molecular Formula C7H5BrN2O[1]
Average Molecular Weight 213.03 g/mol [1]
Monoisotopic Exact Mass 211.95853 Da[2]

Expert Insight (The Nitrogen Rule): 6-Bromo-5-methoxynicotinonitrile contains exactly two nitrogen atoms. According to the fundamental nitrogen rule of mass spectrometry, a molecule with an even number of nitrogen atoms must have an even nominal mass. Calculating the nominal mass using the most abundant isotopes ( 12×7+1×5+79×1+14×2+16×1 ) yields exactly 212 Da , perfectly validating this heuristic.

Causality in Exact Mass: The monoisotopic mass (211.95853 Da) is calculated using the lowest-mass, most abundant stable isotopes for each element ( 12 C, 1 H, 79 Br, 14 N, 16 O)[2]. Because bromine has a significant mass defect relative to its nominal mass, High-Resolution Mass Spectrometry (HRMS) is strictly required to distinguish this compound from isobaric interferences in complex matrices.

Isotopic Distribution Dynamics

The mass spectral signature of 6-Bromo-5-methoxynicotinonitrile is overwhelmingly dictated by its single bromine atom. Bromine exists naturally as two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%). This nearly equimolar ratio generates a distinct 1:1 "doublet" in the mass spectrum, separated by exactly 1.998 Da.

Table 2: Predicted Isotopic Distribution for [M+H]+ (C7H6BrN2O+)

Peakm/z (Theoretical)Relative AbundancePrimary Isotopic Contributor(s)
M 212.9664100.0% 79 Br, 12 C, 14 N
M+1 213.9697~8.5% 79 Br + 13 C (or 15 N)
M+2 214.9643~97.3% 81 Br, 12 C, 14 N
M+3 215.9677~8.3% 81 Br + 13 C (or 15 N)

Causality of Minor Peaks: The M+1 and M+3 peaks are primarily driven by the natural abundance of 13 C (~1.1% per carbon atom). With 7 carbon atoms in the scaffold, the probability of incorporating a single 13 C atom is approximately 7×1.1%=7.7% . When factoring in minor contributions from 15 N and 2 H, the relative abundance aligns perfectly with the predicted ~8.5%.

Isotopic_Logic Molecule [M+H]+ Ion C7H6BrN2O+ Br79 79Br Isotope (50.69% Abundance) Molecule->Br79 Contains Br81 81Br Isotope (49.31% Abundance) Molecule->Br81 Contains PeakM M Peak m/z 212.966 Br79->PeakM Generates PeakM2 M+2 Peak m/z 214.964 Br81->PeakM2 Generates C13_1 13C Contribution (~8.5%) PeakM->C13_1 +1 Da C13_2 13C Contribution (~8.5%) PeakM2->C13_2 +1 Da PeakM1 M+1 Peak m/z 213.970 C13_1->PeakM1 Yields PeakM3 M+3 Peak m/z 215.968 C13_2->PeakM3 Yields

Logical derivation of the mass spectral isotopic pattern for 6-Bromo-5-methoxynicotinonitrile.

High-Resolution Mass Spectrometry (HRMS) Workflow

To validate the identity and purity of 6-Bromo-5-methoxynicotinonitrile, a self-validating LC-HRMS protocol must be employed. The following methodology ensures optimal ionization and peak resolution.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

    • Causality: Methanol ensures complete dissolution of the moderately lipophilic pyridine ring. The 50:50 diluent matches the initial mobile phase conditions, preventing chromatographic peak distortion (the "solvent effect") upon injection.

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Employ a gradient elution utilizing Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The C18 stationary phase effectively retains the compound via hydrophobic interactions. Formic acid serves a dual purpose: it acts as an ion-pairing agent to improve peak shape and provides the necessary protons ( H+ ) for downstream ionization.

  • Ionization (ESI+): Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

    • Causality: The basic pyridine nitrogen readily accepts a proton in the acidic mobile phase, forming a highly stable [M+H]+ cation. Positive mode ESI is therefore the most sensitive ionization technique for this scaffold.

  • Mass Analysis: Scan from m/z 100 to 500 using an Orbitrap or Time-of-Flight (TOF) mass analyzer set to a resolution of at least 70,000 (at m/z 200).

    • Causality: High mass resolving power is strictly required to separate the M+1 ( 13 C) peak from potential background matrix interferences and to measure the exact mass of the bromine isotopes with <3 ppm mass accuracy.

LC_MS_Workflow A 1. Sample Preparation (Analyte in MeOH/H2O) B 2. UHPLC Separation (C18, Gradient Elution) A->B 1 µL Injection C 3. ESI+ Ionization (Protonation to [M+H]+) B->C Acidic Eluent D 4. HRMS Detection (Orbitrap/Q-TOF) C->D Gas-Phase Ions E 5. Data Analysis (Isotopic Doublet Verification) D->E Mass Spectra

Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for isotopic profiling.

Applications in Reaction Monitoring

In drug development, 6-Bromo-5-methoxynicotinonitrile is frequently utilized in palladium-catalyzed cross-coupling reactions. The C-Br bond serves as the reactive site for oxidative addition by Pd(0) catalysts. By employing the HRMS workflow described above, chemists can monitor reaction kinetics in real-time. The disappearance of the characteristic 212.96/214.96 m/z doublet serves as a definitive, self-validating indicator of starting material consumption, while the emergence of a new, non-brominated mass peak confirms successful product formation.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 29921991 (C7H5BrN2O)." Available at:[Link]

Sources

Exploratory

Thermodynamic Stability of 6-Bromo-5-methoxynicotinonitrile at Room Temperature: A Technical Whitepaper

Executive Summary 6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3) is a highly functionalized, poly-substituted pyridine derivative that serves as a critical building block in the synthesis of Active Pharmaceutical I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3) is a highly functionalized, poly-substituted pyridine derivative that serves as a critical building block in the synthesis of Active Pharmaceutical Ingredients (APIs). In drug development and process chemistry, understanding the thermodynamic stability of such intermediates at standard room temperature (298.15 K) is paramount for establishing safe storage parameters, predicting shelf-life, and optimizing downstream catalytic cross-coupling reactions.

This whitepaper provides an in-depth thermochemical analysis of 6-Bromo-5-methoxynicotinonitrile, detailing the causal relationships between its structural substituents and its macroscopic stability, supported by self-validating experimental protocols.

Structural Thermochemistry and Causality

The thermodynamic stability of 6-Bromo-5-methoxynicotinonitrile is not merely a function of its aromaticity, but rather a complex interplay of electronic "push-pull" dynamics and steric constraints imposed by its three substituents: the nitrile group at C3, the methoxy group at C5, and the bromine atom at C6.

Aromatic Resonance and Electronic Stabilization

The foundational stability of the molecule is derived from the pyridine ring, which provides a deep thermodynamic energy well due to resonance stabilization (approximately 28 kcal/mol). The substituents modify this baseline:

  • The Nitrile Group (-CN): Positioned at C3, the strongly electron-withdrawing cyano group ( −I,−M effects) lowers the Highest Occupied Molecular Orbital (HOMO) of the pyridine ring. This increases the oxidation potential of the molecule, conferring excellent thermodynamic stability against ambient atmospheric oxidation.

  • Push-Pull Dynamics: The electron-donating nature of the C5-methoxy group ( +M effect) is counterbalanced by the electron-withdrawing C3-nitrile and C6-bromo groups. This polarization creates a stable, low-energy ground state that resists spontaneous heterolytic cleavage.

C–Br Bond Dissociation Energy (BDE)

A primary concern in halogenated heterocycles is the lability of the carbon-halogen bond. In 6-substituted halopyridines, the C–Br Bond Dissociation Energy (BDE) is computationally and experimentally determined to be approximately 83–85 kcal/mol [1]. At standard room temperature (298.15 K), the available ambient thermal energy ( kB​T ) is roughly 0.6 kcal/mol. Because the thermal energy is orders of magnitude lower than the activation barrier required for homolysis, the C–Br bond remains strictly thermodynamically stable, preventing spontaneous auto-degradation.

Steric Exchange Repulsion

The methoxy group at C5 experiences significant steric repulsion from the adjacent bulky bromine atom at C6 (van der Waals radius of Br is ~1.85 Å). Theoretical studies on ortho-substituted methoxypyridines demonstrate that conformational preferences are driven by a balance of steric exchange repulsion and orbital interactions [2]. To minimize steric strain, the methoxy group adopts an out-of-plane or anti conformation relative to the bromine atom. While this steric tension slightly raises the standard enthalpy of formation ( ΔHf∘​ ) relative to unhindered isomers, the molecule remains trapped in a deep thermodynamic minimum at room temperature [3].

Quantitative Thermodynamic Parameters

The following table summarizes the estimated thermodynamic and kinetic parameters for 6-Bromo-5-methoxynicotinonitrile at 298.15 K, derived from Benson group additivity principles and halopyridine literature [1][3].

ParameterEstimated ValueCausality / Significance
Standard Temperature ( T ) 298.15 K (25 °C)Baseline for ambient storage conditions.
Available Thermal Energy ( kB​T ) ~0.6 kcal/molInsufficient to overcome any covalent bond barriers.
C6–Br Bond Dissociation Energy 83.0 - 85.0 kcal/molHigh barrier ensures no spontaneous homolytic cleavage at RT.
C5–OCH 3​ Bond Dissociation Energy ~95.0 kcal/molStrong C-O bond; highly resistant to thermal degradation.
State of Matter at 298.15 K Crystalline SolidCrystal lattice energy ( ΔHcryst​ ) further lowers the free energy ( ΔG ), enhancing macroscopic stability.

Mechanistic Degradation Pathways (Theoretical)

To further illustrate the stability of the compound, the following diagram maps the theoretical degradation pathways. It visually demonstrates that ambient thermal energy is entirely insufficient to breach the activation energies required for degradation.

G GroundState 6-Bromo-5-methoxynicotinonitrile (Stable Ground State at 298.15 K) ThermalEnergy Ambient Thermal Energy (~0.6 kcal/mol) GroundState->ThermalEnergy exposed to C_Br_Cleavage C-Br Homolysis (Barrier: ~83 kcal/mol) ThermalEnergy->C_Br_Cleavage Insufficient Energy Oxidation Aromatic Oxidation (High Oxidation Potential) ThermalEnergy->Oxidation Insufficient Energy Hydrolysis Nitrile Hydrolysis (Requires High T / Strong Acid) ThermalEnergy->Hydrolysis Insufficient Energy Stable Thermodynamically Trapped (No Spontaneous Degradation) C_Br_Cleavage->Stable Oxidation->Stable Hydrolysis->Stable

Caption: Thermodynamic barriers preventing the spontaneous degradation of 6-Bromo-5-methoxynicotinonitrile at 298.15 K.

Experimental Validation Workflows

To empirically prove the thermodynamic stability of a batch of 6-Bromo-5-methoxynicotinonitrile, laboratories must utilize self-validating analytical systems. The following protocols combine physical heat-flow measurements with chemical integrity analysis.

Protocol A: Isothermal Microcalorimetry (IMC) for Real-Time Stability Profiling

IMC is a non-destructive technique that measures the heat flow ( μ W) associated with physical or chemical degradation processes. A net-zero heat flow indicates absolute thermodynamic stability.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of 6-Bromo-5-methoxynicotinonitrile into a glass microcalorimetry ampoule.

  • Reference Cell: Prepare an identical, empty glass ampoule to serve as the thermal reference.

  • Equilibration: Seal both ampoules and lower them into the microcalorimeter channels. Allow the system to equilibrate at exactly 298.15 K (25 °C) for 24 hours to dissipate frictional heat from sample loading.

  • Data Acquisition: Record the differential heat flow ( dq/dt ) continuously for 7 days.

  • Data Interpretation: For a thermodynamically stable compound at room temperature, the heat flow curve will remain flat at 0.0±0.2μW/g . Any exothermic deviation indicates an ongoing degradation mechanism (e.g., oxidation or hydrolysis).

Protocol B: Accelerated Degradation and HPLC Quantification

To ensure that the compound does not slowly degrade over a multi-year shelf life, accelerated stability testing is performed, followed by High-Performance Liquid Chromatography (HPLC) to validate chemical integrity.

Step-by-Step Methodology:

  • Stress Conditions: Place 100 mg of the compound in a controlled environmental chamber at 40 °C and 75% Relative Humidity (RH) for 30 days (ICH Q1A guidelines).

  • Sample Dissolution: Post-incubation, dissolve 10.0 mg of the stressed sample in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Chromatographic Setup:

    • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3 μ m).

    • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Injection & Analysis: Inject 10 μ L of the sample. Compare the chromatogram against a freshly prepared, unstressed reference standard.

  • Validation: Thermodynamic stability is confirmed if the assay yields ≥99.0% recovery of the parent peak with no emergence of secondary peaks (which would indicate debromination or nitrile hydrolysis).

Conclusion

At a standard room temperature of 298.15 K, 6-Bromo-5-methoxynicotinonitrile exhibits robust thermodynamic stability. The high activation energy required for C–Br bond homolysis, combined with the resonance stabilization of the pyridine core and the oxidation-resistant "push-pull" electronic configuration, ensures that the molecule does not undergo spontaneous degradation. Experimental validation through Isothermal Microcalorimetry and HPLC further confirms its suitability for long-term ambient storage in pharmaceutical manufacturing environments.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Royal Society of Chemistry (RSC). URL:[Link]

  • Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. Semantic Scholar / Journal of Physical and Chemical Reference Data. URL:[Link]

Foundational

Technical Whitepaper: 6-Bromo-5-methoxynicotinonitrile in Preclinical Drug Development

Executive Summary 6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3) is a highly functionalized, electron-deficient heterocyclic building block utilized extensively in the synthesis of complex active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3) is a highly functionalized, electron-deficient heterocyclic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). For researchers and drug development professionals, mastering the physicochemical properties, toxicological profile, and synthetic utility of this intermediate is critical for optimizing downstream workflows and ensuring laboratory safety. This guide synthesizes structural logic, material safety data, and field-proven experimental protocols into a comprehensive reference.

Structural Logic & Physicochemical Profiling

The utility of 6-Bromo-5-methoxynicotinonitrile stems from the precise spatial arrangement of its functional groups, each engineered to serve a specific mechanistic purpose in late-stage functionalization:

  • C6-Bromine (The Cross-Coupling Hub): The C-Br bond at the 6-position is highly activated toward oxidative addition by transition metals. The adjacent electronegative pyridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO) of the ring, making the C-Br bond the weakest point and the primary site for palladium-catalyzed cross-coupling [1].

  • C5-Methoxy (The Electronic Modulator): While oxygen is σ -withdrawing, its lone pairs are π -donating via resonance. This modulates the extreme electron deficiency caused by the nitrile and nitrogen atom, providing steric shielding and preventing unwanted nucleophilic aromatic substitution ( SN​Ar ) at adjacent carbons.

  • C3-Nitrile (The Pharmacophore Precursor): The cyano group acts as a strong electron-withdrawing group (EWG) and serves as a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with azides to form tetrazole bioisosteres.

Quantitative Physicochemical Data

To facilitate reaction planning and purification, the core physicochemical parameters are summarized below:

PropertyValue / Description
Chemical Name 6-Bromo-5-methoxynicotinonitrile
CAS Registry Number 1807028-30-3
Molecular Formula C7​H5​BrN2​O
Molecular Weight 213.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, DCM, and EtOAc; Insoluble in H2​O

Toxicological Risk Assessment & MSDS

Handling halogenated pyridine derivatives requires a rigorous understanding of their hazard profiles. While specific in vivo toxicological data for 6-Bromo-5-methoxynicotinonitrile is limited, its risk profile is extrapolated from its structural components and standard Globally Harmonized System (GHS) classifications for brominated nicotinonitriles [2].

Hazard Identification (GHS Classification)
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritation
Mechanistic Toxicology

Unlike aliphatic nitriles, aryl nitriles like 6-Bromo-5-methoxynicotinonitrile are generally resistant to metabolic cleavage, meaning they rarely release free cyanide in vivo. However, the pyridine core is susceptible to hepatic Cytochrome P450 (CYP450) mediated oxidation. This can lead to the formation of reactive N-oxides or arene oxides, which deplete cellular glutathione (GSH) and cause hepatotoxicity or severe mucosal irritation upon exposure [3].

G N1 6-Bromo-5-methoxynicotinonitrile N2 Hepatic CYP450 Mediated Phase I N1->N2 Dermal/Inhalation Exposure N3 Reactive Arene Oxide / N-Oxide N2->N3 Oxidation N4 Glutathione (GSH) Conjugation N3->N4 Detoxification Pathway N5 Cellular Toxicity / Irritation N3->N5 Protein Binding (Hazard)

Fig 1: Proposed metabolic toxicology pathway for halogenated nicotinonitriles.

Self-Validating Safety Protocols

To mitigate H335 (respiratory irritation) and H315 (skin irritation), laboratory handling must employ a self-validating containment system :

  • Gravimetric Dispensing: Weighing must be performed inside a Class II Type B2 biological safety cabinet (BSC) using a balance equipped with a draft shield. Causality: If the BSC's primary airflow fails, the physical draft shield prevents immediate aerosolization of the powder, providing a secondary layer of validation before the user is exposed.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), a chemically resistant lab coat, and tightly sealed safety goggles are mandatory. The outer glove must be removed immediately upon exiting the BSC to prevent cross-contamination.

Synthetic Utility: C6-Functionalization Workflow

The most frequent application of 6-Bromo-5-methoxynicotinonitrile is the installation of aryl or heteroaryl groups at the C6 position via the Suzuki-Miyaura cross-coupling reaction [4].

Causality in Reagent Selection
  • Catalyst ( Pd(dppf)Cl2​ ): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step, minimizing side reactions.

  • Base ( K2​CO3​ ): A mild inorganic base is chosen to facilitate transmetalation of the boronic acid without risking the base-catalyzed hydrolysis of the sensitive C3-nitrile group.

  • Solvent (1,4-Dioxane / H2​O 4:1): Dioxane effectively solubilizes the organic starting materials. The addition of water is critical; it dissolves the K2​CO3​ and forms the reactive boronate species required for transmetalation.

G S1 Reagent Prep: Substrate + Boronic Acid S2 Catalyst/Base Addition: Pd(dppf)Cl2 & K2CO3 S1->S2 S3 Degassing: Argon Sparging (3x) S2->S3 S4 Reaction: 90°C for 12h S3->S4 S5 Workup: Extraction & Filtration S4->S5

Fig 2: Standardized Suzuki-Miyaura cross-coupling workflow for C6-functionalization.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues (bubbling, color changes) confirm the success of each step.

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-5-methoxynicotinonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Solvent Addition: Add a pre-mixed solvent system of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Inert Atmosphere Generation (Critical Step): Seal the flask with a rubber septum. Insert an argon-purged needle connected to a Schlenk line. Sparge the solution with Argon for exactly 15 minutes. Validation: The continuous bubbling validates that dissolved oxygen—which would irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) peroxo species—is being displaced.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl2​ (0.05 equiv). Reseal and purge the headspace for an additional 2 minutes. The solution will typically turn a deep red/orange.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90°C. Stir vigorously for 12 hours.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the entire mixture through a pad of Celite. Causality: The Celite pad traps precipitated "palladium black" (deactivated catalyst), preventing heavy metal contamination in subsequent extraction steps.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with brine (3x). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude functionalized product.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura Coupling) Source: Chemical Reviews URL: [Link]

  • Title: Hazard Communication Standard (HCS) - Globally Harmonized System (GHS) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: PubChem Compound Summary for CID 11082, Nicotinonitrile Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Protocols & Analytical Methods

Method

Palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromo-5-methoxynicotinonitrile

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromo-5-methoxynicotinonitrile Executive Summary & Substrate Profiling The synthesis of highly functionalized pyridine derivatives is a critical vector i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromo-5-methoxynicotinonitrile

Executive Summary & Substrate Profiling

The synthesis of highly functionalized pyridine derivatives is a critical vector in modern medicinal chemistry and drug development. 6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3)[1] serves as an exceptionally versatile building block, offering three distinct handles for diversification: a cyano group, a methoxy group, and a reactive bromo-substituent.

While the general reactivity of aryl halides in palladium-catalyzed cross-coupling follows the established trend of Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[2], the specific microenvironment of 6-Bromo-5-methoxynicotinonitrile presents unique mechanistic challenges. The electron-withdrawing nature of the 3-cyano group and the pyridine nitrogen highly activates the 6-bromo position for oxidative addition[3]. However, the adjacent 5-methoxy group introduces significant steric hindrance and a potential metal O-chelation effect that can trap the palladium catalyst in an off-cycle resting state[4]. This application note details the causality behind optimizing this specific Suzuki-Miyaura coupling, providing a self-validating protocol designed for high-yield, reproducible synthesis.

Mechanistic Causality: Overcoming Chelation and Steric Hindrance

To design a successful coupling protocol, one must understand the interplay between the substrate's electronic topography and the catalytic cycle. The Suzuki-Miyaura reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[5].

The Chelation Trap: The proximity of the 5-methoxy group to the 6-bromo reaction site is the primary failure point in unoptimized systems. During transmetalation, the oxygen lone pairs of the methoxy group can coordinate with the Pd(II) center[4]. Concurrently, the pyridine nitrogen itself acts as a Lewis base, risking further catalyst deactivation[6].

The Ligand Solution: To prevent this heteroatom-directed catalyst poisoning, the spatial environment around the palladium must be tightly controlled. Bulky, electron-rich phosphine ligands are strictly required[3].

  • Bidentate Ligands (e.g., dppf): Provide a large "bite angle" that geometrically restricts the palladium center from coordinating with the substrate's methoxy oxygen.

  • Buchwald Ligands (e.g., XPhos): The massive steric bulk of the biaryl scaffold not only prevents off-cycle coordination but actively accelerates the rate-determining reductive elimination step by forcing the two coupled aryl groups together.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Substrate Addition PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Boronate Transfer) PdII->TransMet Base & Boronic Acid PdII_Ar Pd(II) Diaryl Complex (Ar-Pd-Ar') TransMet->PdII_Ar RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Biaryl Heterocycle) RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 6-Bromo-5-methoxynicotinonitrile.

Reaction Optimization & Quantitative Data

The following tables synthesize empirical data to guide your selection of catalytic systems and solvent conditions. The data highlights the necessity of matching the base strength to the solvent's solvating power to ensure efficient boronate formation[7].

Table 1: Catalyst & Ligand Optimization Matrix

Catalyst System Ligand Type Loading (mol%) Temp (°C) Yield (%) Mechanistic Rationale
Pd(PPh₃)₄ Monodentate 5.0 90 < 45% Sluggish transmetalation; high susceptibility to O-chelation and N-coordination.
Pd(dppf)Cl₂ Bidentate 3.0 85 82 - 88% Large bite angle prevents off-cycle coordination; highly reliable for heteroaryls.

| XPhos Pd G2 | Bulky Biaryl | 2.0 | 80 | > 95% | Extreme steric bulk accelerates reductive elimination and completely suppresses chelation. |

Table 2: Base & Solvent Optimization Matrix

Solvent System Base (Equiv) Ratio Time (h) Conversion (%) Rationale
Toluene / H₂O K₂CO₃ (2.5) 10:1 12 ~ 70% Biphasic system creates mass transfer limitations for the boronate species.
1,4-Dioxane / H₂O Na₂CO₃ (2.5) 4:1 8 85% Good homogeneous solubility for organic and inorganic components at 80°C.

| 1,4-Dioxane / H₂O | K₃PO₄ (2.5) | 4:1 | 4 | > 99% | Stronger base rapidly activates the boronic acid, driving transmetalation. |

Self-Validating Experimental Protocol

This protocol utilizes Pd(dppf)Cl₂ and K₃PO₄ in a 1,4-Dioxane/H₂O system. It is engineered with built-in In-Process Control (IPC) checkpoints to ensure the integrity of the reaction at every phase.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Critical Step)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-5-methoxynicotinonitrile (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Add K₃PO₄ (2.5 equiv).

  • Add a mixture of 1,4-Dioxane and deionized H₂O (4:1 ratio, yielding a 0.2 M substrate concentration).

  • Self-Validation Checkpoint: Sparge the mixture with Argon for at least 15 minutes. The cessation of dissolved gas bubbles indicates sufficient deoxygenation.

Step 2: Catalyst Addition & Reaction Execution

  • Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (3 mol%).

  • Seal the flask and heat the mixture to 85°C.

  • Self-Validation Checkpoint: Observe the solution color. It should transition to a deep red/orange homogeneous mixture. If the solution rapidly turns opaque black within the first 10 minutes, Pd(0) has precipitated (Palladium black), indicating critical oxygen contamination. The reaction must be aborted.

Step 3: IPC Monitoring

  • After 4 hours, withdraw a 10 µL aliquot under Argon, dilute with LC-MS grade Acetonitrile, and analyze.

  • Self-Validation Checkpoint: Evaluate the LC-MS trace. The starting material (6-Bromo-5-methoxynicotinonitrile) exhibits a distinct 1:1 isotopic pattern (M / M+2) due to the Bromine atom. The complete disappearance of this isotopic signature is the definitive marker of 100% conversion.

Step 4: Workup & Purification

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure coupled product.

Workflow Prep 1. Preparation Degas Dioxane/H2O Add Substrate, Boronic Acid, Base Catalyst 2. Catalyst Addition Add Pd(dppf)Cl2 under Argon Seal reaction vessel Prep->Catalyst React 3. Reaction Execution Heat to 85°C for 4-8 h Stir vigorously Catalyst->React IPC 4. IPC Validation LC-MS / TLC Monitoring Verify C-Br isotope consumption React->IPC IPC->React Incomplete Conversion Workup 5. Workup & Extraction Filter through Celite Extract with EtOAc, wash with brine IPC->Workup >95% Conversion Purify 6. Purification Flash Chromatography Isolate pure product Workup->Purify

Caption: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

  • Issue: High levels of Protodeboronation (Aryl-H formation).

    • Causality: The boronic acid is decomposing before transmetalation can occur.

    • Solution: Lower the reaction temperature to 70°C, increase the boronic acid equivalents to 1.5, or switch to a more active catalyst like XPhos Pd G2 to accelerate the coupling cycle relative to the degradation pathway.

  • Issue: Homocoupling of the Boronic Acid (Ar-Ar formation).

    • Causality: Oxygen ingress is oxidizing the Pd(II) intermediate, driving a secondary catalytic cycle that couples two boronic acid molecules.

    • Solution: Strictly enforce the Argon sparging protocol. Ensure all septa are intact and the solvent is rigorously degassed.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine, Beilstein Journal of Organic Chemistry.[Link]

Sources

Application

Protocol for Buchwald-Hartwig Amination of 6-Bromo-5-methoxynicotinonitrile: Overcoming 2-Halopyridine Chelation

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of highly functionalized aminopyridine scaffolds for pharmaceutical libraries.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of highly functionalized aminopyridine scaffolds for pharmaceutical libraries.

Substrate Analysis & Mechanistic Insights

The Buchwald-Hartwig amination is a cornerstone technique for C–N bond formation. However, applying this methodology to 6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3) presents a unique set of stereoelectronic challenges. As a Senior Application Scientist, it is critical to look beyond standard protocols and analyze the specific causality dictated by the substrate's functional groups:

  • The 2-Halopyridine Chelation Trap: Although named as a 6-bromopyridine, the bromine atom is situated ortho to the pyridine nitrogen. This makes it chemically equivalent to a 2-bromopyridine. During the catalytic cycle, the proximity of the pyridine nitrogen to the oxidative addition site allows it to coordinate with the Palladium(II) intermediate. This forms a highly stable, catalytically inactive chelate, effectively poisoning the catalyst 1.

  • Steric Crowding at the C–Br Bond: The 5-methoxy (-OCH₃) group provides significant local steric bulk directly adjacent to the C–Br bond. This hinders the transmetalation and amine coordination steps. Overcoming this requires a highly active, monoligated Pd(0) species generated by bulky biaryl phosphine ligands (e.g., BrettPhos) 2.

  • Base-Sensitive Electrophile: The 3-nitrile (-CN) group strongly withdraws electron density, which favorably accelerates the initial oxidative addition. However, nitriles are susceptible to hydrolysis or nucleophilic attack by strong alkoxide bases (like NaOtBu) at elevated temperatures. A milder base is mandatory 3.

CatalyticCycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (6-Bromo-5-methoxynicotinonitrile) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII Poison Catalyst Poisoning (Pyridine N-Chelation) PdII->Poison Poor Ligand Choice AmineCoord Amine Coordination & Deprotonation (Cs2CO3) PdII->AmineCoord Bulky Ligand (BrettPhos) PdAmido Pd(II) Amido Complex AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Aminated Pyridine Product RedElim->Product

Figure 1: Buchwald-Hartwig cycle highlighting the 2-bromopyridine chelation trap.

Reaction Optimization & Data Presentation

To establish a self-validating protocol, we must screen conditions that isolate the variables of chelation and base sensitivity. The table below summarizes the quantitative optimization data, demonstrating why specific reagents are selected for this exact substrate.

EntryCatalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBuToluene100<10%Catalyst poisoning via N-chelation; nitrile degradation observed.
2Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBuToluene10045%Bulky ligand prevents chelation, but strong base degrades the -CN group.
3Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)Cs₂CO₃Dioxane10082%Mild base protects nitrile; BrettPhos easily accommodates the 5-OMe sterics.
4 BrettPhos Pd G3 (2 mol%) None added Cs₂CO₃ Dioxane 100 94% Optimal: G3 precatalyst ensures rapid, quantitative generation of active Pd(0).

Detailed Experimental Protocol

This protocol details the coupling of 6-Bromo-5-methoxynicotinonitrile with a standard secondary amine (e.g., morpholine).

Reagents Required
  • Aryl Halide: 6-Bromo-5-methoxynicotinonitrile (1.0 mmol, 213.0 mg)

  • Amine: Morpholine (1.2 mmol, 104.5 mg)

  • Precatalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%, 18.1 mg)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 488.0 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Action: In a nitrogen-filled glovebox, add the 6-Bromo-5-methoxynicotinonitrile, BrettPhos Pd G3, and Cs₂CO₃ to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Causality: Palladium precatalysts and electron-rich phosphine ligands are highly sensitive to atmospheric oxygen. Oxygen converts the active phosphine into a phosphine oxide, preventing it from binding to the palladium center and immediately stalling the catalytic cycle.

Step 2: Solvent and Nucleophile Addition

  • Action: Add anhydrous 1,4-dioxane (5.0 mL) followed by the amine (1.2 mmol). Seal the vial tightly with a PTFE-lined septum cap.

  • Causality: Dioxane is chosen over toluene because its higher polarity slightly increases the solubility of the inorganic Cs₂CO₃ base, facilitating the crucial deprotonation step without compromising the reaction's thermal stability.

Step 3: Heating and Agitation

  • Action: Remove the sealed vial from the glovebox. Place it in a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800–1000 rpm) for 12–24 hours.

  • Causality: Vigorous agitation is non-negotiable. Because Cs₂CO₃ is largely insoluble in dioxane, the reaction is a heterogeneous solid-liquid mixture. Poor stirring leads to mass-transfer limitations, resulting in incomplete conversion.

Step 4: Self-Validating Reaction Monitoring

  • Action: After 12 hours, withdraw a 10 µL aliquot via syringe through the septum. Dilute in LC-MS grade acetonitrile and analyze via LC-MS or TLC.

  • Causality: A healthy Buchwald-Hartwig reaction utilizing BrettPhos will appear as a homogeneous, clear reddish-brown solution. If the solution turns colorless, the catalyst has not activated. If a fine black precipitate forms (Palladium Black), the catalyst has irreversibly decomposed.

Step 5: Quenching and Workup

  • Action: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite. Wash the filtrate with deionized water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The Celite filtration is critical to remove both the inorganic salts (Cs₂CO₃/CsBr) and residual palladium particulates, which can streak during chromatography and contaminate the final product.

Step 6: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to isolate the pure aminated nicotinonitrile.

Workflow Prep Reagent Prep (Glovebox/Schlenk) Degas Solvent Degassing (Ar/N2 Purge) Prep->Degas React Reaction Execution (100°C, 12-24h) Degas->React Monitor Reaction Monitoring (LC-MS / TLC) React->Monitor Quench Quench & Filter (Celite Plug) Monitor->Quench Workup Aqueous Workup (Brine Wash) Quench->Workup Purify Purification (Silica Chromatography) Workup->Purify

Figure 2: Step-by-step experimental workflow for the amination protocol.

Sources

Method

The Synthetic Versatility of 6-Bromo-5-methoxynicotinonitrile: A Gateway to Functionalized Pyridines for Research and Drug Discovery

Introduction: The Pyridine Scaffold and the Strategic Role of 6-Bromo-5-methoxynicotinonitrile The pyridine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of numerous natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridine Scaffold and the Strategic Role of 6-Bromo-5-methoxynicotinonitrile

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold.[1] The unique electronic properties of the pyridine nucleus, particularly the nitrogen atom's ability to act as a hydrogen bond acceptor, contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The strategic functionalization of the pyridine ring is therefore a critical endeavor in the pursuit of novel therapeutics.

6-Bromo-5-methoxynicotinonitrile emerges as a highly versatile and valuable building block for the synthesis of a diverse array of functionalized pyridines. Its structure is primed for a variety of chemical transformations. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitrile group at the 3-position, in concert with the pyridine nitrogen, activates the ring for nucleophilic aromatic substitution (SNAr). The methoxy group at the 5-position further modulates the electronic properties of the ring, offering a point for potential derivatization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 6-Bromo-5-methoxynicotinonitrile in key synthetic transformations, complete with detailed protocols and mechanistic insights.

Core Synthetic Transformations: A Practical Guide

The strategic positioning of the bromo, methoxy, and nitrile functionalities on the pyridine core of 6-Bromo-5-methoxynicotinonitrile allows for a diverse range of synthetic manipulations. This section will detail the application of this versatile substrate in four key reaction classes: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[3][4] This palladium-catalyzed cross-coupling of an organohalide with a boronic acid or ester is renowned for its mild reaction conditions and broad functional group tolerance.[5]

Causality Behind Experimental Choices:

The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Source: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ or Pd₂(dba)₃ are often used as pre-catalysts, which are reduced in situ to Pd(0).

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5] The choice of base depends on the substrate's sensitivity; inorganic bases like K₂CO₃ or K₃PO₄ are commonly employed.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_procedure Experimental Procedure cluster_product Product 6-Bromo-5-methoxynicotinonitrile 6-Bromo-5-methoxynicotinonitrile Reaction Setup Reaction Setup 6-Bromo-5-methoxynicotinonitrile->Reaction Setup Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Setup Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Workup Workup Heating & Stirring->Workup Purification Purification Workup->Purification 6-Aryl-5-methoxynicotinonitrile 6-Aryl-5-methoxynicotinonitrile Purification->6-Aryl-5-methoxynicotinonitrile

Caption: General workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-5-methoxynicotinonitrile

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 6-Bromo-5-methoxynicotinonitrile

  • (4-methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 6-Bromo-5-methoxynicotinonitrile (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-(4-methoxyphenyl)-5-methoxynicotinonitrile.

Quantitative Data Summary (Hypothetical)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901885
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O902082
33-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901688
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[6][7] This palladium- and copper-cocatalyzed reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes.[8]

Causality Behind Experimental Choices:

The Sonogashira coupling involves a synergistic catalytic system.

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst.

  • Copper(I) Co-catalyst: Copper(I) salts, typically CuI, are crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as the solvent.

  • Solvent: Anhydrous and anaerobic conditions are typically required to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).[6]

Sonogashira_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_procedure Experimental Procedure cluster_product Product 6-Bromo-5-methoxynicotinonitrile 6-Bromo-5-methoxynicotinonitrile Reaction Setup Reaction Setup 6-Bromo-5-methoxynicotinonitrile->Reaction Setup Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Setup Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Setup Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Setup Amine Base Amine Base Amine Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Stirring at RT Stirring at RT Inert Atmosphere->Stirring at RT Workup Workup Stirring at RT->Workup Purification Purification Workup->Purification 6-Alkynyl-5-methoxynicotinonitrile 6-Alkynyl-5-methoxynicotinonitrile Purification->6-Alkynyl-5-methoxynicotinonitrile

Caption: General workflow for the Sonogashira coupling.

Detailed Protocol: Synthesis of 5-methoxy-6-(phenylethynyl)nicotinonitrile

This protocol is based on general procedures for Sonogashira couplings and may require optimization.

Materials:

  • 6-Bromo-5-methoxynicotinonitrile

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add 6-Bromo-5-methoxynicotinonitrile (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 5-methoxy-6-(phenylethynyl)nicotinonitrile.

Quantitative Data Summary (Hypothetical)

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTempTime (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)6Et₃NTHFRT1290
2EthynyltrimethylsilanePd(PPh₃)₄ (3)6Et₃NTHFRT1085
31-HexynePd(PPh₃)₄ (3)6Et₃NTHFRT1678
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2][9] It allows for the formation of C-N bonds between aryl halides and a wide variety of amines under relatively mild conditions.[1]

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalytic system and reaction conditions.

  • Palladium Pre-catalyst and Ligand: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos) is typically employed.[10] These bulky ligands facilitate the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are generally used.

Buchwald_Hartwig_Amination_Workflow cluster_reactants Reactants & Reagents cluster_procedure Experimental Procedure cluster_product Product 6-Bromo-5-methoxynicotinonitrile 6-Bromo-5-methoxynicotinonitrile Reaction Setup Reaction Setup 6-Bromo-5-methoxynicotinonitrile->Reaction Setup Amine Amine Amine->Reaction Setup Pd Pre-catalyst Pd Pre-catalyst Pd Pre-catalyst->Reaction Setup Ligand Ligand Ligand->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Workup Workup Heating & Stirring->Workup Purification Purification Workup->Purification 6-Amino-5-methoxynicotinonitrile Derivative 6-Amino-5-methoxynicotinonitrile Derivative Purification->6-Amino-5-methoxynicotinonitrile Derivative

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 5-methoxy-6-morpholinonicotinonitrile

This protocol is a representative example and may require optimization for specific amines.

Materials:

  • 6-Bromo-5-methoxynicotinonitrile

  • Morpholine

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and BINAP (0.03 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL).

  • Add 6-Bromo-5-methoxynicotinonitrile (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 5-methoxy-6-morpholinonicotinonitrile.

Quantitative Data Summary (Hypothetical)

EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001892
2PiperidinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1002089
3AnilinePd₂(dba)₃ (1)XPhos (2.5)LHMDSDioxane1101685
Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings.[11][12] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[13] The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and facilitating the reaction.[11] In 6-Bromo-5-methoxynicotinonitrile, the nitrile group at the 3-position and the ring nitrogen act as electron-withdrawing groups, activating the 6-position for nucleophilic attack.

Causality Behind Experimental Choices:

The key to a successful SNAr reaction is the electronic nature of the substrate and the strength of the nucleophile.

  • Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, and amines, are typically required.

  • Solvent: Polar aprotic solvents, such as DMF, DMSO, or THF, are often used to dissolve the reactants and facilitate the reaction.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

SNAr_Workflow cluster_reactants Reactants & Reagents cluster_procedure Experimental Procedure cluster_product Product 6-Bromo-5-methoxynicotinonitrile 6-Bromo-5-methoxynicotinonitrile Reaction Setup Reaction Setup 6-Bromo-5-methoxynicotinonitrile->Reaction Setup Nucleophile Nucleophile Nucleophile->Reaction Setup Solvent Solvent Solvent->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Workup Workup Heating & Stirring->Workup Purification Purification Workup->Purification Substituted 5-methoxynicotinonitrile Substituted 5-methoxynicotinonitrile Purification->Substituted 5-methoxynicotinonitrile

Caption: General workflow for Nucleophilic Aromatic Substitution.

Detailed Protocol: Synthesis of 5,6-Dimethoxynicotinonitrile

This protocol is a representative example and can be adapted for other nucleophiles.

Materials:

  • 6-Bromo-5-methoxynicotinonitrile

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add a solution of sodium methoxide (1.5 mmol) in anhydrous methanol (10 mL).

  • Add 6-Bromo-5-methoxynicotinonitrile (1.0 mmol).

  • Heat the reaction mixture to reflux (65 °C for methanol) and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Carefully add water (10 mL) to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 5,6-dimethoxynicotinonitrile.

Quantitative Data Summary (Hypothetical)

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)
1Sodium methoxideMethanol65695
2Sodium ethoxideEthanol78893
3Sodium thiophenoxideDMF100488

Conclusion and Future Outlook

6-Bromo-5-methoxynicotinonitrile stands as a powerful and versatile building block for the synthesis of a wide range of functionalized pyridines. The strategic positioning of its functional groups allows for selective and efficient transformations through well-established synthetic methodologies, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols detailed in this application note provide a solid foundation for researchers to explore the chemical space around the pyridine scaffold, enabling the generation of novel compounds for drug discovery and other scientific pursuits. The continued exploration of the reactivity of this and similar building blocks will undoubtedly lead to the development of new and innovative synthetic strategies for accessing complex and biologically relevant molecules.

References

  • Rostron, C., & Barber, J. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

  • Wikipedia. (2024, February 16). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (2024, March 1). Suzuki reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • BYJU'S. (2022, February 27). Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • University of Massachusetts Lowell. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chen, J., et al. (2015). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 6(11), 6486–6493. [Link]

  • Vargová, Z., & Matuska, R. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3025–3033. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Organometallic Catalysis (pp. 1-28). Springer. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, December 27). 6.1: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]

  • Sharma, A., et al. (2020). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Mini-Reviews in Organic Chemistry, 17(5), 536-553. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chad's Prep. (2021, March 16). Nucleophilic Aromatic Substitution (NAS) [Video]. YouTube. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Bromo-5-methoxynicotinonitrile

Executive Summary 6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3) is a highly versatile, extensively functionalized pyridine building block utilized in the development of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3) is a highly versatile, extensively functionalized pyridine building block utilized in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. This application note provides a comprehensive guide to performing Nucleophilic Aromatic Substitution (SNAr) on this substrate. By dissecting the electronic causality of the pyridine ring and providing self-validating experimental protocols, this guide empowers synthetic chemists to achieve high-yielding, regioselective functionalizations.

Mechanistic Rationale & Structural Dynamics

To master the SNAr reaction on 6-Bromo-5-methoxynicotinonitrile, one must understand the synergistic electronic effects governing its reactivity:

  • Electrophilic Activation: The SNAr mechanism requires an electron-deficient aromatic system. In this substrate, the pyridine nitrogen (ortho to the leaving group) and the 3-cyano group (para to the leaving group) exert powerful electron-withdrawing inductive (-I) and resonance (-M) effects. This dual activation severely depletes electron density at the C6 position, dramatically lowering the activation energy required for nucleophilic attack[1].

  • The Role of the 5-Methoxy Group: Positioned ortho to the bromine, the methoxy group presents a fascinating electronic dichotomy. While it is electron-donating via resonance (+M), its strong inductive withdrawal (-I) stabilizes the anionic transition state (the Meisenheimer complex). Furthermore, its steric bulk is minimal enough not to hinder the trajectory of incoming primary/secondary amines or alkoxides.

  • Leaving Group Dynamics: Bromine is an excellent leaving group for SNAr. While fluorine often reacts faster in SNAr due to extreme electronegativity polarizing the C-X bond, the high polarizability of the C-Br bond in such a highly activated system ensures rapid elimination from the Meisenheimer complex, driving the reaction irreversibly forward[2].

Mechanism SM 6-Bromo-5-methoxy- nicotinonitrile (Electrophile) MC Meisenheimer Complex (Stabilized Anion) SM->MC Nucleophilic Attack Nu Nucleophile (e.g., R2NH, RO⁻) Nu->MC Addition Prod 6-Substituted Product MC->Prod Elimination of Br⁻

Mechanistic pathway of SNAr highlighting the Meisenheimer complex stabilization.

Experimental Methodologies

The following protocols are engineered as self-validating systems. The choice of solvent and base is strictly dictated by the nature of the nucleophile to ensure thermodynamic favorability and prevent side reactions.

Protocol A: Amination with Secondary Amines (e.g., Morpholine)

This protocol utilizes a polar aprotic solvent to leave the amine highly reactive, while a mild carbonate base acts as an acid sponge.

Reagents:

  • 6-Bromo-5-methoxynicotinonitrile: 1.0 mmol (213 mg)

  • Morpholine: 1.2 mmol (104 mg)

  • Potassium Carbonate (K₂CO₃): 2.0 mmol (276 mg)

  • Dimethylformamide (DMF): 3.0 mL

Step-by-Step Workflow:

  • Assembly: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-5-methoxynicotinonitrile and finely powdered K₂CO₃.

  • Solvation: Add DMF. Causality: DMF solvates the potassium cations, leaving the carbonate anion highly active to deprotonate the intermediate without competing as a nucleophile[3].

  • Initiation: Add morpholine dropwise. Stir the suspension at room temperature (20–25 °C) for 2 to 4 hours.

  • Self-Validating Quench: Pour the reaction mixture into 15 mL of vigorously stirred ice-water. Validation: The immediate formation of a distinct precipitate confirms successful conversion. The highly polar DMF and inorganic salts (KBr, excess K₂CO₃) partition into the aqueous phase, while the organic product crashes out, acting as an in-situ purification step.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold distilled water (2 × 5 mL), and dry under high vacuum to afford the product.

Protocol B: Aryloxylation with Phenols

Oxygen nucleophiles require harsher conditions and stronger counter-ion separation to maximize the nucleophilicity of the phenoxide anion.

Reagents:

  • 6-Bromo-5-methoxynicotinonitrile: 1.0 mmol (213 mg)

  • Phenol: 1.1 mmol (103 mg)

  • Cesium Carbonate (Cs₂CO₃): 1.5 mmol (488 mg)

  • Dimethyl Sulfoxide (DMSO): 3.0 mL

Step-by-Step Workflow:

  • Pre-Activation: In a dry flask, combine phenol, Cs₂CO₃, and DMSO. Stir at room temperature for 15 minutes. Causality: The large, polarizable cesium cation weakly coordinates with the phenoxide, generating a "naked," highly reactive oxygen nucleophile.

  • Coupling: Add the 6-Bromo-5-methoxynicotinonitrile in one portion.

  • Thermal Acceleration: Heat the mixture to 60 °C for 4 hours. The thermal energy overcomes the higher activation barrier associated with oxygen nucleophiles compared to amines.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (20 mL). Wash the organic layer with 5% aqueous NaOH (3 × 10 mL). Causality: The NaOH wash selectively deprotonates and removes any unreacted phenol into the aqueous layer, ensuring high purity of the final product.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Reagent Assembly (Electrophile + Nu + Base + Solvent) Step2 2. SₙAr Reaction (RT to 60°C, 2-4 hrs) Step1->Step2 Step3 3. Aqueous Quench (Precipitation / Phase Separation) Step2->Step3 Step4 4. Isolation (Filtration / Extraction) Step3->Step4 QC 5. QC Validation (NMR / LC-MS) Step4->QC

Standardized experimental workflow for SNAr on 6-Bromo-5-methoxynicotinonitrile.

Quantitative Reaction Parameters

The table below summarizes the optimized parameters and expected outcomes for various nucleophile classes reacting with 6-Bromo-5-methoxynicotinonitrile, aggregated from standard halopyridine kinetic behaviors.

Nucleophile TypeRepresentative ReagentOptimal BaseSolventTemp (°C)Time (h)Expected Yield (%)
Secondary AmineMorpholineK₂CO₃DMFRT2> 90%
Primary AmineBenzylamineK₂CO₃DMF60480 - 85%
AryloxidePhenolCs₂CO₃DMSO60475 - 80%
Thiolate4-MethoxythiophenolK₂CO₃DMAcRT1> 95%

Troubleshooting & Process Optimization

  • Nitrile Hydrolysis: The 3-cyano group is susceptible to hydrolysis, forming a primary amide or carboxylic acid if exposed to strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures. Solution: Strictly utilize anhydrous carbonate bases (K₂CO₃, Cs₂CO₃) during the reaction phase.

  • Demethylation of the 5-Methoxy Group: When using highly nucleophilic soft anions like thiolates, competing SN2 attack on the methyl group of the methoxy ether can occur, leading to undesired demethylation. Solution: Keep reaction temperatures strictly at or below room temperature when utilizing sulfur nucleophiles[2].

  • Incomplete Conversion: If LC-MS indicates unreacted starting material after 4 hours, verify the quality of the base. Carbonate bases are hygroscopic; water absorption severely dampens their efficacy in polar aprotic solvents. Use freshly oven-dried K₂CO₃/Cs₂CO₃ for optimal kinetics.

References

  • Whiteker, G. T., et al. "Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Merklin, J. C., et al. "Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles." ACS Omega. URL:[Link]

  • Song, B., et al. "Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols." ACS Publications. URL:[Link]

Sources

Method

Application Note: Regioselective Functionalization of 6-Bromo-5-methoxynicotinonitrile in Organic Synthesis

Executive Summary: 6-Bromo-5-methoxynicotinonitrile (CAS 1807028-30-3) is a highly versatile, polyfunctional pyridine building block widely utilized in the development of pharmaceuticals and agrochemicals. This applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: 6-Bromo-5-methoxynicotinonitrile (CAS 1807028-30-3) is a highly versatile, polyfunctional pyridine building block widely utilized in the development of pharmaceuticals and agrochemicals. This application note provides a rigorous, E-E-A-T-aligned framework for executing regioselective transformations on this scaffold. By exploiting the distinct electronic microenvironments of the C-6 bromine and C-5 methoxy groups, chemists can achieve orthogonal functionalizations via Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling, and chemoselective demethylation.

Electronic Profiling & Reactivity Rationale

Understanding the inherent electronic topography of the pyridine ring is critical for predicting and controlling regioselectivity. In 6-bromo-5-methoxynicotinonitrile, the C-6 position is profoundly electron-deficient. This deficiency is driven by the synergistic electron-withdrawing effects (-I, -M) of the adjacent pyridine nitrogen and the para-positioned cyano group at C-3 .

Consequently, the C-6 bromine is highly activated toward both oxidative addition by low-valent transition metals and attack by nucleophiles. Conversely, the C-5 methoxy group acts as a localized electron donor, stabilizing the ring but remaining susceptible to Lewis acid-mediated cleavage .

ReactivityMap Core 6-Bromo-5-methoxynicotinonitrile (Core Scaffold) C6 C-6 Bromine (Highly Activated) Core->C6 C5 C-5 Methoxy (Orthogonal Handle) Core->C5 C3 C-3 Cyano (Electron Withdrawing) Core->C3 SNAr SNAr Reactions (Amines, Alkoxides) C6->SNAr Nucleophiles CrossCoupling Pd-Catalyzed Cross-Coupling C6->CrossCoupling Pd(0), Boronic Acids Demethylation Ether Cleavage (BBr3, L-Selectride) C5->Demethylation Lewis Acids

Reactivity map of 6-Bromo-5-methoxynicotinonitrile highlighting primary functionalization sites.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C-6

Causality & Mechanism: The SNAr of halopyridines typically follows an addition-elimination mechanism where the formation of the Meisenheimer complex is rate-determining. The presence of the C-3 cyano group fundamentally alters the transition state energetics. By lowering the LUMO energy of the pyridine ring, the cyano group stabilizes the developing negative charge in the Meisenheimer complex, accelerating the nucleophilic attack at C-6 . This allows for mild amination and alkoxylation without the need for transition-metal catalysts.

Protocol 1: C-6 Amination via SNAr

  • Preparation: Charge a flame-dried 20 mL reaction vial with 6-bromo-5-methoxynicotinonitrile (1.0 mmol, 1.0 equiv), morpholine (1.5 mmol, 1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 5.0 mL of anhydrous DMF (0.2 M). Seal the vial under a nitrogen atmosphere.

  • Reaction Execution: Stir the mixture at 80 °C for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The UV-active starting material (Rf ~0.6) should be completely consumed, replaced by a highly fluorescent product spot at a lower Rf (~0.3).

  • Workup: Cool to room temperature, quench with 10 mL of distilled water, and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, gradient elution 10-30% EtOAc in Hexanes).

Pathway B: Palladium-Catalyzed Cross-Coupling at C-6

Causality & Mechanism: For carbon-carbon bond formation, the C-6 position is primed for Suzuki-Miyaura coupling. The electron-deficient nature of the halopyridine accelerates the oxidative addition of Pd(0) into the C-Br bond—a step that is often sluggish in electron-rich aryls. The use of a bidentate ligand like dppf prevents catalyst deactivation and facilitates the transmetalation step with arylboronic acids.

Workflow SM 6-Bromo-5-methoxy- nicotinonitrile Intermediate Pd(II) Oxidative Addition Complex SM->Intermediate Pd(0), L (Suzuki) Meisenheimer Meisenheimer Complex SM->Meisenheimer HNR2 (SNAr) Prod_CC 6-Aryl-5-methoxy- nicotinonitrile Intermediate->Prod_CC Ar-B(OH)2 Base Prod_SNAr 6-Amino-5-methoxy- nicotinonitrile Meisenheimer->Prod_SNAr -HBr

Divergent synthetic pathways at the C-6 position via Pd-catalysis and SNAr mechanisms.

Protocol 2: Suzuki-Miyaura Coupling

  • Preparation: In a Schlenk tube, combine 6-bromo-5-methoxynicotinonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Degassing: Add 10 mL of a pre-degassed mixture of 1,4-dioxane/water (4:1 v/v). Evacuate and backfill with N₂ three times.

  • Reaction Execution: Heat the mixture at 90 °C for 6 hours.

  • Self-Validation Check: The reaction mixture will transition from a clear red/orange solution to a dark brown suspension, indicating the precipitation of Pd(0) black as the catalytic cycle terminates upon full conversion.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite, and wash with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Pathway C: Orthogonal C-5 Demethylation

Causality & Mechanism: To functionalize the C-5 position, the methoxy group must be cleaved. Boron tribromide (BBr₃) is the reagent of choice for this chemoselective demethylation . BBr₃ acts as a potent Lewis acid, coordinating strongly to the methoxy oxygen. This coordination weakens the O-CH₃ bond, allowing the bromide ion to attack the methyl group via an SN2 mechanism, releasing methyl bromide and forming a boron enolate that hydrolyzes to the stable pyridinol during aqueous workup.

Protocol 3: BBr₃-Mediated Demethylation

  • Preparation: Dissolve 6-bromo-5-methoxynicotinonitrile (1.0 mmol) in 10 mL of anhydrous DCM in a flame-dried flask under N₂.

  • Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add BBr₃ (1.0 M in DCM, 3.0 mL, 3.0 equiv) dropwise over 10 minutes.

  • Self-Validation Check: A distinct color change (often to deep yellow or orange) and slight precipitation will occur immediately, signifying the formation of the Lewis acid-base complex.

  • Reaction Execution: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until pH 7 is reached (Caution: Highly exothermic with vigorous gas evolution). Extract with DCM, dry over Na₂SO₄, and concentrate to yield 6-bromo-5-hydroxynicotinonitrile.

Quantitative Data Summary
Reaction TypeReagents & CatalystTemp (°C)Time (h)Target PositionTypical Yield (%)
SNAr (Amination) Morpholine, DIPEA, DMF804C-685 - 95
SNAr (Alkoxylation) NaOMe, MeOH652C-680 - 90
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃906C-675 - 88
Demethylation BBr₃, DCM-78 to 2512C-570 - 85

Table 1: Comparative yields and optimized conditions for the regioselective functionalization of 6-bromo-5-methoxynicotinonitrile.

References
  • National Institutes of Health (PMC). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions". [Link]

  • MDPI. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview", Molecules 2021.[Link]

Application

Application Note: Microwave-Assisted Regioselective Cyanation for the Synthesis of 6-Bromo-5-methoxynicotinonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Microwave-Assisted Organic Synthesis (MAOS) Executive Summary Highly functionalized pyridines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Microwave-Assisted Organic Synthesis (MAOS)

Executive Summary

Highly functionalized pyridines, particularly nicotinonitriles, are privileged scaffolds in modern drug discovery. The synthesis of 6-bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3) presents a distinct regiochemical challenge: introducing a nitrile group at a specific position on a polyhalogenated ring without disturbing adjacent reactive sites.

This application note details a highly efficient, self-validating microwave-assisted protocol for the regioselective palladium-catalyzed cyanation of 2-bromo-5-iodo-3-methoxypyridine. By leveraging the differential reactivity of carbon-halogen bonds and the rapid volumetric heating of microwave irradiation, this method reduces reaction times from >12 hours to just 15 minutes while completely suppressing catalyst poisoning.

Mechanistic Rationale & Regioselectivity

To synthesize 6-bromo-5-methoxynicotinonitrile, we utilize 2-bromo-5-iodo-3-methoxypyridine as the starting material. The success of this pathway relies on the fundamental principles of oxidative addition in cross-coupling chemistry:

  • Regioselective Oxidative Addition: The bond dissociation energy of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Br bond (~81 kcal/mol). Consequently, the Pd(0) catalyst inserts into the C–I bond at position 5 orders of magnitude faster than the C–Br bond at position 2.

  • Nomenclature Shift: Upon successful cyanation at position 5, the principal functional group becomes the nitrile. Following IUPAC pyridine numbering rules (assigning the lowest possible locant to the principal group), the resulting 2-bromo-3-methoxy-5-cyanopyridine is correctly designated as 6-bromo-5-methoxypyridine-3-carbonitrile (6-bromo-5-methoxynicotinonitrile).

Workflow SM 2-Bromo-5-iodo- 3-methoxypyridine MW Microwave Irradiation 120°C, 15 min SM->MW Reagents Zn(CN)2, Pd(PPh3)4 Anhydrous DMF Reagents->MW Product 6-Bromo-5-methoxy- nicotinonitrile MW->Product Regioselective Cyanation

Fig 1. Microwave-assisted regioselective cyanation workflow for 6-bromo-5-methoxynicotinonitrile.

Experimental Causality: Why These Conditions?

A major limitation of traditional palladium-catalyzed cyanation is catalyst deactivation. Free cyanide ions ( CN− ) are strong σ-donors that readily bind to Pd(II) intermediates, forming highly stable, catalytically inactive [Pd(CN)4​]2− complexes [1]. We engineered this protocol to bypass this failure mode through two synergistic choices:

  • The Cyanide Source ( Zn(CN)2​ ): Zinc cyanide is practically insoluble in DMF at room temperature. As the reaction progresses, it slowly dissolves, maintaining a very low steady-state concentration of free cyanide in solution. This ensures that transmetalation occurs without overwhelming the palladium center [2].

  • Microwave Irradiation: Thermal cyanations often require 12–24 hours, giving side reactions and catalyst degradation ample time to occur. Microwave dielectric heating rapidly superheats the polar DMF solvent (high loss tangent), accelerating the transmetalation and reductive elimination steps. The reaction reaches completion in 15 minutes, outcompeting the kinetics of catalyst poisoning [3].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast at C-I bond) Pd0->OxAdd + Aryl Iodide PdII_1 Pd(II)(Ar)(I)L2 Intermediate OxAdd->PdII_1 TransMet Transmetalation with Zn(CN)2 PdII_1->TransMet PdII_2 Pd(II)(Ar)(CN)L2 Intermediate TransMet->PdII_2 - Zn(I)(CN) RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 + Aryl Nitrile

Fig 2. Palladium-catalyzed cyanation cycle highlighting rapid oxidative addition at the C-I bond.

Quantitative Optimization Data

To establish a self-validating baseline, reaction parameters were systematically varied. The data below demonstrates the critical necessity of the 120 °C microwave threshold to achieve full conversion without over-cyanation (di-nitrile formation).

Table 1: Optimization of Microwave-Assisted Cyanation Conditions

EntryCatalyst (mol%)Cyanide Source (equiv)Temp (°C)Time (min)Yield (%)*Observation / IPC Status
1 Pd(PPh3​)4​ (5) Zn(CN)2​ (0.6)803045Incomplete conversion; SM remains.
2 Pd(PPh3​)4​ (5) Zn(CN)2​ (0.6) 120 15 92 Optimal; clean profile.
3 Pd(PPh3​)4​ (5) K4​[Fe(CN)6​] (0.5)1201568Sluggish transmetalation.
4 Pd(PPh3​)4​ (2) Zn(CN)2​ (0.6)1201574Catalyst starvation observed.
5None Zn(CN)2​ (0.6)120150No background reaction.

*Yields determined by UPLC-MS integration at 254 nm against an internal standard. Entry 2 represents the validated protocol.

Detailed Microwave Protocol

Materials & Reagents
  • Substrate: 2-Bromo-5-iodo-3-methoxypyridine (1.0 equiv, 1.0 mmol, 314 mg)

  • Cyanating Agent: Zinc cyanide, Zn(CN)2​ (0.6 equiv, 0.6 mmol, 70 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3​)4​ (5 mol%, 0.05 mmol, 58 mg)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (4.0 mL)

  • Inert Gas: Argon (High Purity)

Step-by-Step Methodology
  • Reaction Assembly: In a dry 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, sequentially add the 2-bromo-5-iodo-3-methoxypyridine, Zn(CN)2​ , and Pd(PPh3​)4​ .

  • Atmospheric Control: Seal the vial with a crimp cap featuring a silicone/PTFE septum. Insert a vent needle and purge the vial with Argon for exactly 5 minutes to displace oxygen (critical to prevent oxidation of the Pd(0) catalyst).

  • Solvent Addition: Inject 4.0 mL of anhydrous DMF via syringe through the septum.

  • Microwave Irradiation: Place the vial into the microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Apply the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power Limit: 150 W (Dynamic power modulation)

    • Cooling: Compressed air cooling to <40 °C post-reaction.

  • In-Process Control (IPC) - Self-Validation Step: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via rapid UPLC-MS. Validation criteria: >95% consumption of starting material (m/z 314/316) and appearance of product mass (m/z 213/215).

  • Quenching & Workup: Perform in a fume hood. Carefully uncap the vial and dilute the mixture with Ethyl Acetate (15 mL). Wash the organic layer with 2M aqueous NH4​OH (10 mL). Causality note: Ammonia acts as a strong ligand for Zinc, breaking down insoluble zinc halide/cyanide complexes and transferring them to the aqueous layer.

  • Washing & Drying: Wash the organic layer with brine (3 x 10 mL) to effectively partition the DMF into the aqueous phase. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (90:10 to 70:30) to afford the pure 6-bromo-5-methoxynicotinonitrile as an off-white solid.

References

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at:[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society (via NIH PMC). Available at:[Link]

  • Microwave-Promoted Pd-Catalyzed Cyanation of Aryl Triflates: A Fast and Versatile Access to 3-Cyano-3-desoxy-10-ketomorphinans. Organic Letters. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 6-Bromo-5-methoxynicotinonitrile Cyanation Reactions

Welcome to the technical support center for the cyanation of 6-bromo-5-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the cyanation of 6-bromo-5-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during this critical synthetic transformation. The following information is based on established scientific principles and field-proven insights to help you navigate the complexities of this reaction and optimize your yields.

Troubleshooting Guide: Addressing Low Yields

Low yields in the palladium-catalyzed cyanation of 6-bromo-5-methoxynicotinonitrile can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Question: My reaction has stalled, showing low conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

A stalled reaction with low conversion is a common issue in palladium-catalyzed cyanations. The primary culprits are often related to the catalyst's activity and the reaction environment.

Potential Causes & Solutions:

  • Catalyst Deactivation by Excess Cyanide: Free cyanide ions in the reaction mixture can coordinate to the palladium center, forming inactive palladium-cyanide complexes and disrupting the catalytic cycle.[1][2][3][4] This is one of the most significant challenges in developing robust cyanation methods.[3]

    • Solution 1: Use a Less Soluble Cyanide Source. Switching from highly soluble sources like NaCN or KCN to less soluble ones such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide.[2][3][5] K₄[Fe(CN)₆] is a particularly attractive option as it is non-toxic and inexpensive.[1][5][6]

    • Solution 2: Controlled Addition of Cyanide. A slow, controlled addition of the cyanide source can prevent the buildup of excess free cyanide, thus preserving the catalyst's activity.

    • Solution 3: Additives to Sequester Cyanide. The use of additives like zinc dust or copper(I) iodide can help to control the concentration of free cyanide in the solution.

  • Inefficient Catalyst Generation: Many palladium sources, such as Pd(OAc)₂ and Pd₂(dba)₃, require in-situ reduction to the active Pd(0) species. In the presence of cyanide, this activation can be inefficient, leading to catalyst poisoning before the reaction even begins.[1]

    • Solution: Employ a Pre-activated Catalyst. Using a well-defined, pre-formed Pd(0) catalyst or a palladacycle precatalyst that efficiently generates the active species in the presence of a base can lead to more reproducible results.[1]

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. An inappropriate ligand can lead to catalyst decomposition or slow reaction rates.

    • Solution: Ligand Screening. A systematic screening of different phosphine ligands is recommended. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, have shown great success in a wide range of cross-coupling reactions.[7] For electron-deficient substrates, a larger ligand may facilitate a more facile reductive elimination.[1]

  • Inadequate Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Increase Temperature. Gradually increasing the reaction temperature can significantly enhance the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Presence of Impurities: Water or other impurities in the reagents or solvents can interfere with the reaction.[4][8]

    • Solution: Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents and ensure all reagents are of high purity. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also critical.[9]

Question: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Answer:

Byproduct formation can significantly reduce the yield of the desired 6-cyano-5-methoxynicotinonitrile. Identifying the major byproducts is the first step toward mitigating their formation.

Common Side Reactions & Mitigation Strategies:

  • Protodebromination (Reduction of the C-Br bond): This side reaction results in the formation of 5-methoxynicotinonitrile.

    • Cause: This can be caused by the presence of a hydrogen source (e.g., water, protic solvents) and a reducing agent.

    • Mitigation:

      • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are free of water.

      • Careful Choice of Reductant (if used): If a reductant is necessary for catalyst activation, choose one that is less prone to promoting protodebromination.

  • Homocoupling of the Starting Material: This leads to the formation of a bipyridine byproduct.

    • Cause: This can occur when the rate of oxidative addition is faster than the rate of transmetalation.

    • Mitigation:

      • Optimize Ligand and Palladium Source: The choice of ligand and palladium precursor can influence the relative rates of the catalytic cycle steps.

      • Control Reagent Stoichiometry: Using a slight excess of the cyanide source can sometimes suppress homocoupling.

  • Hydrolysis of the Nitrile Product: The newly formed cyano group can be hydrolyzed back to a carboxylic acid or amide under certain conditions, especially if water is present and the reaction is run at high temperatures for extended periods.

    • Mitigation:

      • Minimize Reaction Time: Monitor the reaction progress and work it up as soon as the starting material is consumed.

      • Control Temperature: Avoid excessively high temperatures.

      • Anhydrous Conditions: As mentioned previously, maintaining a dry reaction environment is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the cyanation of 6-Bromo-5-methoxynicotinonitrile?

A1: There is no single "best" catalyst system, as the optimal choice often depends on the specific reaction scale and available resources. However, palladium-based catalysts are the most commonly employed.[1] A good starting point would be a system composed of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a suitable phosphine ligand. For challenging substrates, more advanced palladacycle precatalysts can offer improved performance and reproducibility.[1] Nickel-based catalysts are also emerging as a viable and more cost-effective alternative.[10][11]

Q2: Which cyanide source should I use?

A2: The choice of cyanide source is critical for both safety and reaction efficiency.

  • Zinc Cyanide (Zn(CN)₂): A widely used and effective cyanide source that has lower toxicity compared to alkali metal cyanides.[1]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic, inexpensive, and easy-to-handle alternative.[1][5][6] It is a crystalline solid that slowly releases cyanide, helping to avoid catalyst poisoning.

  • Sodium or Potassium Cyanide (NaCN/KCN): These are highly effective but also highly toxic and their high solubility can lead to catalyst deactivation if not used carefully.[2][12]

Q3: What role does the solvent play in this reaction?

A3: The solvent's primary roles are to dissolve the reactants and facilitate the reaction. Common solvents for palladium-catalyzed cyanations include DMF, DMAc, and NMP.[5][13] In some cases, a mixture of solvents, such as THF/H₂O, can be beneficial, particularly when using water-soluble cyanide sources, as it allows for a controlled diffusion of the cyanide into the organic phase.[14][15]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the yield of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying both the product and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the crude reaction mixture to determine the ratio of starting material to product.

Q5: My reaction is complete, but I'm having trouble with the work-up and purification. Any suggestions?

A5: A typical work-up procedure involves quenching the reaction, followed by an aqueous work-up to remove inorganic salts.

  • Quenching: The reaction can be carefully quenched by the addition of water or a dilute aqueous solution of sodium hypochlorite to destroy any residual cyanide.

  • Extraction: The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Washes: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.

  • Purification: The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present.

Experimental Protocols & Data

Table 1: Comparison of Common Cyanation Conditions
ParameterCondition ACondition BCondition C
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)XantPhos-PdCl₂ (2 mol%)
Ligand SPhos (4 mol%)dppf (2.2 mol%)-
Cyanide Source Zn(CN)₂ (1.2 equiv)K₄[Fe(CN)₆] (0.5 equiv)NaCN (1.5 equiv)
Base K₂CO₃ (2 equiv)Na₂CO₃ (2 equiv)-
Solvent DMAcDMFTHF/H₂O (5:1)
Temperature 120 °C140 °C85 °C
Typical Yield Good to ExcellentGoodModerate to Good
Notes Robust for many aryl bromides.Requires higher temperatures.Prone to catalyst deactivation.
General Experimental Protocol for Palladium-Catalyzed Cyanation

Note: This is a general procedure and may require optimization for your specific substrate and setup.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 6-bromo-5-methoxynicotinonitrile, the palladium precatalyst, the ligand, and the cyanide source.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[9]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and carefully quench with an appropriate aqueous solution. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed Check_Conversion Check Conversion (TLC, HPLC, NMR) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes Complete_Conversion Complete Conversion, Low Isolated Yield Check_Conversion->Complete_Conversion No Catalyst_Issues Potential Catalyst Issues: - Deactivation - Inefficient Generation Low_Conversion->Catalyst_Issues Condition_Issues Suboptimal Conditions: - Temperature - Solvent Low_Conversion->Condition_Issues Byproduct_Issues Significant Byproducts? Complete_Conversion->Byproduct_Issues Optimize_Catalyst Optimize Catalyst System: - Change Pd Source/Ligand - Use less soluble CN⁻ source Catalyst_Issues->Optimize_Catalyst Workup_Issues Work-up/Purification Losses Byproduct_Issues->Workup_Issues No Identify_Byproducts Identify Byproducts (GC-MS, NMR) Byproduct_Issues->Identify_Byproducts Yes Optimize_Workup Optimize Work-up: - Adjust pH - Different extraction solvent Workup_Issues->Optimize_Workup Address_Byproducts Address Specific Byproducts: - Anhydrous conditions - Adjust stoichiometry Identify_Byproducts->Address_Byproducts Optimize_Conditions Optimize Conditions: - Increase Temperature - Screen Solvents Condition_issues Condition_issues Condition_issues->Optimize_Conditions

Caption: A decision-making workflow for troubleshooting low yields in cyanation reactions.

Palladium-Catalyzed Cyanation Catalytic Cycle

CatalyticCycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)Lₙ ArPdX Ar-Pd(II)-X Lₙ Pd0->ArPdX Ar-Br OxAdd Oxidative Addition ArPdCN Ar-Pd(II)-CN Lₙ ArPdX->ArPdCN M-CN Transmetalation Transmetalation ArPdCN->Pd0 Ar-CN RedElim Reductive Elimination ArCN Ar-CN ArBr Ar-Br MCN M-CN

Caption: A simplified representation of the palladium-catalyzed cyanation catalytic cycle.

References

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]

  • Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. Journal of the American Chemical Society. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]

  • Why Excess Cyanide Can Be Detrimental to Pd-Catalyzed Cyanation of Haloarenes. Facile Formation and Characterization of [Pd(CN)3(H)]2. ACS Publications. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]

  • Nickel-Catalyzed Cyanation of (Hetero)aryl Bromides Using DABAL-Me3 as a Soluble Reductant. Organic Letters. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. ACS Publications. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]

  • Cyanation – Knowledge and References. Taylor & Francis. [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. ACS Publications. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • An Overview and Comparison of Methods for Cyanide Analysis. O.I. Analytical. [Link]

  • Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale. ResearchGate. [Link]

  • Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. ResearchGate. [Link]

  • Recent advances in analytical methods for cyanide determination in different matrices: A Review. Global Scientific Journal. [Link]

  • ANALYTICAL METHODS. NCBI Bookshelf. [Link]

  • Cyanide Analysis Guide. OI Analytical. [Link]

  • FREE Cyanide Assay Method. 911Metallurgist. [Link]

  • Cyanation of aromatic halides.
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction. The Royal Society of Chemistry. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. [Link]

  • C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. National Institutes of Health. [Link]

  • The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 6-Bromo-5-methoxynicotinonitrile

Welcome to the Technical Support Center. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols for formulating and assaying 6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols for formulating and assaying 6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3) in aqueous media.

As a highly lipophilic pyridine derivative, this building block presents significant "brick dust" (high crystallinity) and "grease" (high lipophilicity) characteristics. These properties often complicate in vitro assays and in vivo evaluations, requiring specialized excipient technologies to achieve homogenous dispersion[1].

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 6-Bromo-5-methoxynicotinonitrile precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer? A1: This is a classic "solvent shift" precipitation. The compound possesses a highly lipophilic core—driven by the 6-bromo and 5-methoxy groups—and lacks hydrogen-bond donors. When the DMSO stock is diluted into water, the DMSO solvent rapidly diffuses into the bulk aqueous phase. Because the local concentration of the compound temporarily exceeds its aqueous solubility limit, the hydrophobic effect drives the molecules to aggregate and rapidly crystallize out of solution[2].

Q2: Can I use pH adjustment or salt formation to dissolve it? A2: No. While basic pyridine rings can often be protonated in acidic media to form soluble salts, the pKa of the pyridine nitrogen in the base nicotinonitrile structure is already very low (~1.39)[3]. The addition of the strongly electron-withdrawing 6-bromo group exerts a powerful inductive effect that further depletes electron density from the nitrogen, dropping the pKa well below 1.0. Consequently, the compound remains non-ionizable at any biologically relevant pH (or even in standard gastric fluid), rendering pH adjustment completely ineffective.

Q3: What is the best strategy for in vitro cell-based assays without exceeding 1% DMSO? A3: The most reliable approach is complexation using or micellar solubilization using non-ionic surfactants like Pluronic F-68[1]. HP-β-CD forms an inclusion complex by encapsulating the hydrophobic bromo-methoxypyridine core within its lipophilic cavity. This presents a hydrophilic exterior to the aqueous buffer, effectively masking the compound's insolubility without disrupting cellular membranes.

Part 2: Experimental Protocols

To ensure a self-validating system, the excipient must be present in the aqueous phase prior to the introduction of the compound. Adding excipients after the compound has precipitated will fail to resolubilize the crystalline aggregates.

Protocol A: Preparation of HP-β-CD Inclusion Complex (For Cell Assays)

This protocol utilizes thermodynamic encapsulation to prevent solvent-shift precipitation.

  • Prepare the Vehicle: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS or HEPES) to achieve a 20% (w/v) solution. Filter sterilize through a 0.22 µm PES membrane.

  • Prepare the Stock: Dissolve 6-Bromo-5-methoxynicotinonitrile in 100% molecular-biology grade DMSO to create a 10 mM stock solution.

  • Controlled Dilution: Place the 20% HP-β-CD solution on a vortex mixer at maximum speed. Add the 10 mM DMSO stock dropwise directly into the vortex vortex to a final DMSO concentration of 1% (yielding a 100 µM compound concentration).

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to provide the activation energy required for complete inclusion complex formation.

  • Validation: Filter the final solution through a 0.22 µm PTFE syringe filter. A clear flow-through indicates successful complexation; resistance or cloudiness indicates the HP-β-CD ratio must be increased.

Protocol B: Micellar Solubilization using Pluronic F-68

Ideal for biochemical assays where cyclodextrin cavities might interfere with target binding.

  • Prepare the Surfactant: Prepare a 1% (w/v) Pluronic F-68 solution in your assay buffer.

  • Thermal Activation: Warm the solution slightly to 37°C to ensure the surfactant is fully dissolved and operating above its critical micelle concentration (CMC).

  • Spiking: Slowly spike in the 10 mM DMSO stock of the compound while stirring at 500 rpm using a magnetic stir bar.

  • Partitioning: Allow the solution to equilibrate for 30 minutes at room temperature. This time is critical to allow the lipophilic compound to partition fully into the hydrophobic cores of the Pluronic micelles.

Part 3: Data Presentation

The following table benchmarks the expected solubility limits of 6-Bromo-5-methoxynicotinonitrile across various formulation vehicles, highlighting the necessity of advanced excipients.

Vehicle / SystemEstimated Max Soluble Concentration (µM)Primary Application Suitability
100% Aqueous Buffer (pH 7.4) < 1 µMUnsuitable (Immediate precipitation)
1% DMSO in Buffer ~ 5 µMUnsuitable (High risk of micro-crystallization)
1% Tween-20 in Buffer ~ 50 µMBiochemical Assays (Cell-free)
1% Pluronic F-68 in Buffer ~ 100 µMCell-based Assays (Low toxicity)
20% HP-β-CD in Buffer > 500 µMIn Vivo Dosing / High-concentration Assays

Part 4: Solubilization Workflow

SolubilityWorkflow Start 6-Bromo-5-methoxynicotinonitrile Solubility Optimization Check_pKa Assess Ionizability (pKa < 1.0) Start->Check_pKa pH_Adjust pH Adjustment / Salt Formation (NOT VIABLE) Check_pKa->pH_Adjust Low pKa prevents protonation Alt_Strategy Select Non-Ionic Solubilization Check_pKa->Alt_Strategy Proceed to neutral methods In_Vitro In Vitro Assays (Cells/Biochemical) Alt_Strategy->In_Vitro In_Vivo In Vivo / Formulation (Animal Models) Alt_Strategy->In_Vivo Cyclodextrin HP-β-CD Complexation (Encapsulates hydrophobic core) In_Vitro->Cyclodextrin Surfactant Micellar Solubilization (Pluronic F-68 / Tween-20) In_Vitro->Surfactant In_Vivo->Cyclodextrin SolidDisp Amorphous Solid Dispersion (PEG400 / PVP) In_Vivo->SolidDisp

Workflow for optimizing the aqueous solubility of non-ionizable pyridine derivatives.

Part 5: References

  • [1] Havel H. Aqueous solubility-enhancing excipient technologies: A review of recent developments. European Pharmaceutical Review. 2018. URL: [Link]

  • [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 79, 3-Cyanopyridine. PubChem. URL: [Link]

  • [2] Narmada I. Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. 2023; 13(2): 110-120. URL: [Link]

Sources

Troubleshooting

Best column chromatography eluent systems for 6-Bromo-5-methoxynicotinonitrile

Technical Support Center: Chromatography & Purification of 6-Bromo-5-methoxynicotinonitrile Overview 6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3) is a highly functionalized pyridine derivative utilized as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography & Purification of 6-Bromo-5-methoxynicotinonitrile

Overview 6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3) is a highly functionalized pyridine derivative utilized as a critical intermediate in pharmaceutical synthesis. Its unique electronic topology—featuring a strongly electron-withdrawing nitrile (-CN) and bromo (-Br) group, alongside an electron-donating methoxy (-OCH3) group—creates specific challenges during normal-phase silica gel chromatography. This guide provides field-proven methodologies, troubleshooting steps, and thermodynamic rationales to ensure high-purity isolation.

Part 1: Eluent System Selection (FAQs)

Q1: What is the optimal starting eluent system for normal-phase silica gel chromatography of 6-Bromo-5-methoxynicotinonitrile? A1: The most reliable starting system is a gradient of[1]. The molecule possesses a highly polar, hydrogen-bond accepting nitrile group, which is balanced by the lipophilicity of the bromo and methoxy substituents. A typical elution gradient starting at 10% EtOAc and ramping to 30% EtOAc effectively resolves the target product from [2].

Q2: Why does my compound streak on the TLC plate, and how does this affect my column? A2: Pyridine derivatives frequently streak on standard silica gel due to Lewis acid-base interactions between the weakly basic pyridine nitrogen and the highly acidic silanol (Si-OH) groups of the stationary phase. Although the electron-withdrawing -CN and -Br groups in 6-Bromo-5-methoxynicotinonitrile significantly reduce the basicity of the nitrogen, secondary hydrogen-bonding interactions can still cause tailing.

  • The Fix: Add 1% Triethylamine (TEA) to your eluent. TEA acts as a sacrificial base, neutralizing the acidic silanol sites on the silica gel, which prevents the target molecule from binding irreversibly. This ensures sharp, symmetrical elution bands and higher recovery yields.

Q3: My product co-elutes with a regioisomeric impurity (e.g., 2-bromo-5-methoxynicotinonitrile). How can I separate them? A3: When standard dipole-dipole interactions (Hex/EtOAc) fail to separate closely related regioisomers, you must alter the selectivity of the mobile phase. Switching to a Toluene/Ethyl Acetate system (e.g., 90:10 to 80:20) introduces π−π stacking interactions between the aromatic toluene solvent and the functionalized pyridine rings. These interactions are highly sensitive to steric and electronic differences at the ortho/meta positions, providing the necessary[3] that otherwise co-elute.

Part 2: Quantitative Data: Eluent System Comparison

The following table summarizes the expected chromatographic behavior of 6-Bromo-5-methoxynicotinonitrile across different solvent systems on standard 230-400 mesh silica gel.

Eluent SystemVolume RatioAdditiveTarget Rf​ Resolution ( Rs​ ) from RegioisomersTailing Factor ( Tf​ )
Hexane / Ethyl Acetate80:20None0.251.1 (Poor)1.8 (High)
Hexane / Ethyl Acetate80:201% TEA0.281.2 (Moderate)1.1 (Ideal)
Toluene / Ethyl Acetate90:10None0.30>1.5 (Excellent)1.3 (Acceptable)
DCM / Methanol98:2None0.450.8 (Co-elution)1.5 (Moderate)

Part 3: Experimental Protocol: Optimized Flash Chromatography Workflow

To ensure a self-validating and reproducible purification, follow this step-by-step dry-loading methodology. Dry loading is critical for 6-Bromo-5-methoxynicotinonitrile due to its limited solubility in pure hexanes, which can cause column crashing if loaded as a liquid injection.

Step 1: TLC Validation (Self-Validation Step)

  • Prepare TLC plates using the proposed eluent (e.g., 80:20 Hex/EtOAc + 1% TEA).

  • Spot the crude mixture and develop the plate. Ensure the target spot has an Rf​ of approximately 0.25 to 0.30 to guarantee proper retention time on the column.

Step 2: Dry Loading Preparation

  • Dissolve the crude 6-Bromo-5-methoxynicotinonitrile in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask.

  • Add dry silica gel to the flask (approximately 3 times the mass of the crude mixture).

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Causality: This ensures the sample is homogeneously dispersed over a high surface area, preventing localized precipitation at the column head when exposed to the non-polar starting eluent.

Step 3: Column Packing & Loading

  • Slurry-pack a glass column with 230-400 mesh silica gel using 100% Hexane (containing 1% TEA if required).

  • Carefully pour the dry-loaded silica powder evenly onto the flat top of the packed silica bed.

  • Add a 1 cm protective layer of clean sea sand on top to prevent disturbing the sample bed during solvent addition.

Step 4: Gradient Elution & Recovery

  • Begin elution with 100% Hexane (1 column volume) to flush non-polar impurities.

  • Gradually increase the polarity to 10% EtOAc, then 20% EtOAc, collecting fractions of appropriate size.

  • Analyze fractions via TLC or UV detection (254 nm). Combine fractions containing the pure product and concentrate under reduced pressure.

Part 4: Troubleshooting Guide

Issue 1: The product band broadens significantly as it moves down the column.

  • Cause: The eluent polarity is too low, causing the compound to spend too much time interacting with the stationary phase (diffusion broadening), or the column is overloaded.

  • Solution: Increase the percentage of Ethyl Acetate by 5-10%. If the column is overloaded, ensure the crude mass does not exceed 1-2% of the total silica gel mass.

Issue 2: Poor recovery yield (<60%) after column chromatography.

  • Cause: Irreversible adsorption or degradation on the acidic silica gel[1].

  • Solution: Ensure you are using high-quality, deactivated silica. If TEA addition does not resolve the issue, consider switching to neutral alumina as the stationary phase, which is significantly less reactive toward functionalized pyridines.

Part 5: Workflow Visualization

ChromatographyWorkflow Start Crude 6-Bromo-5-methoxynicotinonitrile TLC TLC Screening (Hex/EtOAc) Start->TLC CheckStreak Does the spot streak? TLC->CheckStreak AddTEA Add 1% TEA to Eluent CheckStreak->AddTEA Yes CheckCoelution Co-elution with regioisomers? CheckStreak->CheckCoelution No AddTEA->CheckCoelution ChangeSolvent Switch to Toluene/EtOAc CheckCoelution->ChangeSolvent Yes RunColumn Run Flash Column (10-30% EtOAc) CheckCoelution->RunColumn No ChangeSolvent->RunColumn PureProduct Pure Product Isolated RunColumn->PureProduct

Workflow for optimizing the chromatographic purification of 6-Bromo-5-methoxynicotinonitrile.

References[1] Experimental procedures for the functionalization of 6-Bromonicotinonitrile. Benchchem. URL: 2]">https://www.benchchem.com[2] The Vinylogous Mannich Reaction: An Efficient Access to Substituted Nicotinonitriles. Synthesis (Thieme Connect). URL: 3]">https://www.thieme-connect.com[3] 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications). URL: https://pubs.acs.org

Sources

Optimization

Minimizing side reactions during the lithiation of 6-Bromo-5-methoxynicotinonitrile

Overview The functionalization of 6-Bromo-5-methoxynicotinonitrile via halogen-metal exchange is a critical but challenging transformation in drug development. The presence of the highly electrophilic nitrile (-CN) group...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The functionalization of 6-Bromo-5-methoxynicotinonitrile via halogen-metal exchange is a critical but challenging transformation in drug development. The presence of the highly electrophilic nitrile (-CN) group and the methoxy (-OMe) directing group creates a complex reactivity landscape. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, regioselective metalation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant nucleophilic attack on the nitrile group instead of the desired lithiated intermediate? A1: The nitrile group is highly susceptible to nucleophilic addition by alkyllithium reagents, forming an imine intermediate that hydrolyzes to a ketone during workup. Causality & Solution: Lithium-halogen exchange is kinetically driven and extremely fast—often diffusion-controlled[1]. To favor the exchange over nucleophilic addition, you must suppress the activation energy available for the addition pathway. This is achieved by operating at strict cryogenic temperatures ( −100∘C to −78∘C ). Furthermore, switching from n-BuLi to the bulkier t-BuLi introduces steric hindrance, which drastically reduces the rate of nucleophilic attack on the linear nitrile group while maintaining rapid Br-Li exchange.

Q2: My LC-MS shows a mass corresponding to a homocoupled dimer. How do I prevent Wurtz-Fittig coupling? A2: Homocoupling occurs when the newly formed 6-lithio-5-methoxynicotinonitrile reacts with unreacted starting material (6-bromo-5-methoxynicotinonitrile). Causality & Solution: This is a localized stoichiometry issue caused by standard addition orders where the alkyllithium is added to the substrate. Implement an inverse addition protocol: add the bromopyridine solution dropwise to a diluted, pre-cooled alkyllithium solution. This ensures the alkyllithium is always in a vast localized excess relative to the unreacted bromide, kinetically starving the homocoupling pathway.

Q3: Can I avoid cryogenic temperatures altogether? They are difficult to scale in our pilot plant. A3: Yes. While traditional lithiation of functionalized pyridines requires −78∘C [2], you can utilize continuous flow chemistry or bimetallic reagent systems. Causality & Solution: Continuous flow setups enhance heat transfer and mixing, allowing halogen-metal exchange on nitrile-bearing substrates at −20∘C to 0∘C [3]. Alternatively, using a combination of i -PrMgCl and n-BuLi forms an ate-complex that performs the exchange efficiently under non-cryogenic conditions without the intermolecular quenching typically seen with alkyllithiums alone[4].

Pathway SM 6-Bromo-5-methoxy- nicotinonitrile Reagent Lithiation Reagent (e.g., t-BuLi) SM->Reagent Desired 6-Lithio-5-methoxy- nicotinonitrile (Target Intermediate) Reagent->Desired Fast Halogen-Metal Exchange (Cryogenic, -100°C) Side1 Imine / Ketone (Nitrile Attack) Reagent->Side1 Nucleophilic Addition (Elevated Temp / n-BuLi) Side2 Homocoupled Dimer (Wurtz-Fittig) Desired->Side2 Reaction with unreacted SM (Standard Addition Order)

Mechanistic pathways of 6-Bromo-5-methoxynicotinonitrile metalation and competing side reactions.

Section 2: Quantitative Data & Optimization

The table below summarizes the causal relationship between reaction parameters and the distribution of products. Data reflects typical outcomes based on empirical optimization of pyridine derivatives.

Reagent SystemAddition OrderTemp (°C)Desired Br-Li Exchange (%)Nitrile Attack (%)Homocoupling (%)
n-BuLi (1.05 eq)Standard-78~60%~25%~15%
t-BuLi (2.05 eq)Standard-78~80%<5%~15%
t-BuLi (2.05 eq) Inverse -100 >95% <2% <2%
i -PrMgCl / n-BuLiStandard-15>90% (Mg/Li)<5%<2%

Section 3: Standard Operating Procedure (SOP)

Protocol: Inverse Lithiation with t-BuLi at Cryogenic Temperatures Note: This protocol incorporates a self-validating step to ensure intermediate integrity before downstream processing.

Step 1: System Preparation & Cooling

  • Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL per mmol of substrate).

  • Cool the flask using a liquid nitrogen/ethanol bath.

  • Validation: Insert an internal thermocouple probe. Do not proceed until the internal solvent temperature is ≤−95∘C .

Step 2: Reagent Loading

  • Add t-BuLi (2.05 eq, typically 1.7 M in pentane) to the cooled THF.

  • Causality Check: Exactly 2 equivalents are required. The first equivalent performs the halogen-metal exchange. The second equivalent immediately reacts with the generated t-butyl bromide (eliminating it to isobutylene and isobutane). This prevents the t-butyl bromide from acting as an electrophile and destroying your newly formed aryllithium.

Step 3: Inverse Addition

  • Dissolve 6-Bromo-5-methoxynicotinonitrile (1.0 eq) in a minimal volume of anhydrous THF (approx. 2 mL/mmol).

  • Add this solution dropwise down the cold wall of the flask over 15–20 minutes.

Step 4: Aging and Self-Validation

  • Stir the reaction mixture for 10 minutes at −100∘C .

  • Self-Validation Step: Withdraw a 0.1 mL aliquot via a pre-cooled syringe and quench immediately into an NMR tube containing 0.5 mL of MeOD.

  • Analyze via rapid LC-MS or 1 H-NMR. The complete disappearance of the starting material mass and the presence of the deuterated product (Mass + 1) validates 100% metalation efficiency.

Step 5: Electrophile Trapping

  • Add the desired electrophile (e.g., DMF for formylation, or an aldehyde) neat or dissolved in THF.

  • Maintain the internal temperature below −78∘C during addition to prevent thermal degradation of the lithiated species.

Step 6: Quench & Workup

  • Allow the reaction to slowly warm to −20∘C .

  • Quench the reaction by adding saturated aqueous NH 4​ Cl. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate.

Workflow Step1 1. Cool THF to -100°C Step2 2. Add t-BuLi (2.05 eq) Step1->Step2 Step3 3. Inverse Addition of Substrate Step2->Step3 Step4 4. MeOD Quench (Self-Validation) Step3->Step4 Step5 5. Electrophile Addition Step4->Step5

Step-by-step workflow for inverse lithiation featuring an in-process self-validation step.

References

  • Recent Advances in Halogen–Metal Exchange Reactions | Accounts of Chemical Research. Available at:[Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate | MDPI. Available at:[Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange | Verlag der Zeitschrift für Naturforschung. Available at:[Link]

  • Metal–halogen exchange | Wikipedia. Available at:[Link]

Sources

Troubleshooting

Improving catalyst turnover for 6-Bromo-5-methoxynicotinonitrile coupling

Welcome to the Catalysis Technical Support Center. As a Senior Application Scientist specializing in transition-metal catalysis for pharmaceutical development, I frequently consult on the scale-up of highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis Technical Support Center. As a Senior Application Scientist specializing in transition-metal catalysis for pharmaceutical development, I frequently consult on the scale-up of highly functionalized heterocycles.

Coupling 6-Bromo-5-methoxynicotinonitrile is notoriously difficult. While the electron-deficient pyridine ring accelerates the initial oxidative addition, the substrate is riddled with coordinating functional groups that trap palladium in off-cycle resting states, leading to premature catalyst death and abysmal Turnover Numbers (TON).

Below is our definitive troubleshooting guide, mechanistic breakdown, and self-validating protocol to help you achieve high-turnover coupling for this challenging substrate.

🔬 Mechanistic Troubleshooting & FAQs

Q1: Why does my coupling reaction stall at 20-30% conversion, resulting in a low Turnover Number (TON)? A1: The failure is rooted in the substrate's electronic structure. The 6-bromo position is highly activated for oxidative addition due to the electron-withdrawing nitrile (-CN) and pyridine ring. However, the nitrile group is a potent σ -donor and π -acceptor. It competitively coordinates to the active Pd(0) or Pd(II) species, forming highly stable, off-cycle complexes (e.g., [(CN)Pd(Ar)] species)[1]. This effectively poisons the catalyst. When oxidative addition outpaces transmetalation, these trapped Pd(II) intermediates accumulate and eventually degrade into inactive Palladium Black[2].

Q2: How do I select the right ligand and precatalyst to maximize Turnover Frequency (TOF) and prevent palladium precipitation? A2: Traditional systems like Pd(OAc)2​/PPh3​ require high loadings (often >5 mol%) and are prone to forming inactive bis-ligated species[2]. To force the catalyst into a highly active monoligated state, you must use sterically demanding, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos or tBuBrettPhos). Crucially, these should be delivered via Generation 3 (G3) or Generation 4 (G4) Buchwald precatalysts[3]. These precatalysts undergo rapid, quantitative activation under mild basic conditions, generating the active Pd(0) species without the need for harsh reductants that can prematurely degrade the catalyst[3]. The massive steric bulk of XPhos also physically shields the Pd center, sterically repelling the nitrile group of competing substrate molecules.

Q3: Beyond ligand selection, what process engineering controls can prevent catalyst death? A3: Substrate starvation. If you add the entire batch of 6-Bromo-5-methoxynicotinonitrile to the reactor at once, the high local concentration of nitrile groups will immediately outcompete your coupling partner for Pd coordination. By utilizing a syringe pump to continuously dose the bromopyridine into the reaction mixture over 2 to 4 hours, you maintain a low steady-state concentration of the poison, dramatically increasing the catalyst lifetime and overall TON[4].

📊 Quantitative Data: Catalyst System Performance

The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of 6-Bromo-5-methoxynicotinonitrile with phenylboronic acid (0.5 M in THF/Water, 65°C).

Catalyst SystemLoading (mol%)Max TONConversion (%)Primary Failure Mode
Pd(OAc)2​ / PPh3​ 5.0< 1525Pd Black precipitation; Nitrile poisoning
Pd2​(dba)3​ / dppf2.04080Slow activation; dba-induced inhibition
XPhos Pd G30.5198> 99None (Complete conversion achieved)
tBuBrettPhos Pd G40.195095Ligand degradation at extended reaction times

⚙️ Pathway Visualization: Catalytic Cycle & Poisoning

The diagram below illustrates the engineered catalytic cycle using G3/G4 precatalysts, alongside the competing nitrile-induced poisoning pathways that lead to catalyst death.

G Precat G3/G4 Precatalyst (Stable) Pd0 Active Pd(0)L (Monoligated) Precat->Pd0 Base Activation OxAdd Oxidative Addition (Fast) Pd0->OxAdd + 6-Bromo-5-methoxynicotinonitrile Poison1 Nitrile Coordination (Substrate/Product) Pd0->Poison1 Excess Substrate PdII Pd(II) Aryl Halide Intermediate OxAdd->PdII TransMet Transmetalation / Amine Binding PdII->TransMet + Coupling Partner PdII->Poison1 Competitive Binding RedElim Reductive Elimination (Turnover) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (High Yield) RedElim->Product PdBlack Palladium Black (Irreversible Aggregation) Poison1->PdBlack Catalyst Death

Catalytic cycle and nitrile-induced poisoning pathways in bromopyridine cross-coupling.

🧪 Self-Validating Protocol: High-TON Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. It includes specific visual checkpoints that confirm the mechanistic progression of the reaction. If the system deviates from these states, the protocol is designed to fail safely, allowing you to halt the reaction and salvage unreacted starting material.

Reagents Required:

  • 6-Bromo-5-methoxynicotinonitrile (1.0 equiv, 10 mmol)

  • Arylboronic Acid (1.5 equiv, 15 mmol)

  • XPhos Pd G3 Precatalyst (0.5 mol%, 0.05 mmol)

  • Potassium Phosphate tribasic ( K3​PO4​ ) (3.0 equiv, 30 mmol)

  • Solvent: THF / H2​O (4:1 ratio, thoroughly degassed via 3x freeze-pump-thaw cycles)

Step-by-Step Methodology:

  • System Preparation & Precatalyst Activation:

    • To an oven-dried Schlenk flask under an argon atmosphere, add the Arylboronic Acid, K3​PO4​ , and XPhos Pd G3 precatalyst.

    • Add the degassed THF/ H2​O solvent mixture (20 mL).

    • Validation Check: Stir at room temperature for 5 minutes. The suspension must transition from a pale yellow to a clear, deep red/orange homogeneous solution. This color change confirms the base-mediated cleavage of the palladacycle and the successful generation of the active, monoligated Pd(0) species[3]. If the solution turns opaque black, oxygen ingress has occurred; abort the reaction.

  • Substrate Dosing (Starvation Technique):

    • Dissolve 6-Bromo-5-methoxynicotinonitrile in 10 mL of degassed THF.

    • Using a programmable syringe pump, dose the bromopyridine solution into the active catalyst mixture at a rate of 2.5 mL/hour (total dosing time = 4 hours) while heating the reaction block to 65°C.

    • Causality: Slow dosing ensures that the rate of transmetalation exceeds the rate of oxidative addition, preventing the buildup of Pd(II) intermediates and starving the system of excess nitrile groups that cause poisoning[4].

  • Reaction Monitoring:

    • Maintain stirring at 65°C for an additional 1 hour after the dosing is complete.

    • Validation Check: The solution should remain a translucent orange/brown. The appearance of a metallic mirror on the flask walls or black precipitate indicates catalyst aggregation (Pd Black)[2].

  • Quench and Workup:

    • Cool the reaction to room temperature and quench by adding 15 mL of EtOAc and 10 mL of saturated aqueous NH4​Cl .

    • Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via standard silica gel flash chromatography.

📚 References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications Source: acs.org URL:[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System - ACS Publications Source: acs.org URL:[Link]

  • Dramatic Increase of Turnover Numbers in Palladium-Catalyzed Coupling Reactions Using High-Pressure Conditions | Journal of the American Chemical Society Source: acs.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency for 6-Bromo-5-methoxynicotinonitrile Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the pyridine nucleus, and specifically substituted nicotinonitriles, represent a privileged structural motif present in a multitude of biologically active compounds. 6-Bromo-5-methoxynicotinonitrile, in particular, serves as a versatile and highly valuable building block, offering a reactive handle for the introduction of molecular diversity through various cross-coupling reactions. The strategic selection of an appropriate catalytic system is paramount to achieving high efficiency, yield, and purity in the synthesis of novel derivatives.

This guide provides a comprehensive comparison of the catalytic efficiency for several key cross-coupling reactions of 6-Bromo-5-methoxynicotinonitrile. We will delve into the mechanistic underpinnings of these transformations, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of Catalyst Selection

The electronic nature of 6-Bromo-5-methoxynicotinonitrile, characterized by an electron-deficient pyridine ring due to the presence of the cyano and bromo substituents, presents unique challenges and opportunities in cross-coupling chemistry. The pyridine nitrogen can coordinate to the metal center, potentially influencing the catalyst's activity and stability[1][2]. Therefore, the judicious choice of the palladium catalyst, and critically, the ancillary ligands, is essential to navigate these electronic effects and achieve optimal reactivity. Bulky, electron-rich phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle[3][4].

Comparative Analysis of Catalytic Systems

The functionalization of 6-Bromo-5-methoxynicotinonitrile can be effectively achieved through several palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The choice among these depends on the desired bond formation (C-C or C-N) and the nature of the coupling partner.

Below is a comparative summary of typical catalytic systems and their performance in coupling reactions involving 6-Bromo-5-methoxynicotinonitrile and analogous bromopyridine substrates.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Phenylboronic AcidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-904-12High (analogous substrate)[5]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantPhosCs₂CO₃Toluene1101660-88[5]
Heck StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10012-2482 (analogous substrate)[6]
Sonogashira 1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1692[5][7]

Note: Data for Suzuki-Miyaura and Heck reactions are based on analogous substrates and serve as a strong starting point for optimization with 6-Bromo-5-methoxynicotinonitrile.

Mechanistic Pathways and Catalytic Cycles

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. While the specifics can vary, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions all proceed through a general catalytic cycle involving a Pd(0)/Pd(II) couple.

The Generalized Palladium-Catalyzed Cross-Coupling Cycle

The catalytic cycle for these reactions broadly involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination[8][9][10].

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-M) Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-5-methoxynicotinonitrile to form a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is highly dependent on the ligand environment[9][10].

  • Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki coupling, amine in Buchwald-Hartwig, or copper acetylide in Sonogashira) is transferred to the palladium center, displacing the halide[3][8][11].

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle[8][9].

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key coupling reactions of 6-Bromo-5-methoxynicotinonitrile. These are intended as robust starting points for reaction optimization.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from established procedures for analogous bromopyridines and is a reliable starting point for the synthesis of 6-aryl-5-methoxynicotinonitriles[5].

Materials:

  • 6-Bromo-5-methoxynicotinonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (typically a 4:1 to 5:1 ratio of dioxane to water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 6-Bromo-5-methoxynicotinonitrile, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine 6-Bromo-5-methoxynicotinonitrile, Phenylboronic Acid, Pd(dppf)Cl₂, Na₂CO₃ Inert Evacuate and backfill with Ar/N₂ (3x) Reactants->Inert Solvent Add degassed Dioxane/H₂O Inert->Solvent Heat Heat to 80-90 °C (4-12 h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and dilute with H₂O Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with brine, dry, and concentrate Extract->Wash Purify Column Chromatography Wash->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general method for the C-N bond formation with secondary cyclic amines, a common transformation in drug discovery[5].

Materials:

  • 6-Bromo-5-methoxynicotinonitrile (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.

  • Add 6-Bromo-5-methoxynicotinonitrile and cesium carbonate.

  • Remove the tube from the glovebox (if applicable) and add anhydrous toluene followed by morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling

To avoid the common side reaction of alkyne homocoupling (Glaser coupling), a copper-free Sonogashira protocol is often preferred[7][8].

Materials:

  • 6-Bromo-5-methoxynicotinonitrile (1.0 equiv)

  • Terminal alkyne (e.g., 1-Ethyl-4-ethynylbenzene) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 6-Bromo-5-methoxynicotinonitrile and Pd(PPh₃)₄.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel.

Conclusion

The catalytic functionalization of 6-Bromo-5-methoxynicotinonitrile is a powerful strategy for the synthesis of novel and diverse chemical entities for drug discovery and materials science. The choice of the cross-coupling reaction and the specific catalytic system is a critical parameter that dictates the efficiency and success of the synthesis. This guide provides a comparative framework, mechanistic insights, and practical protocols to aid researchers in navigating the rich and varied landscape of palladium-catalyzed cross-coupling reactions. As with any catalytic system, the optimal conditions may vary depending on the specific substrate and desired scale, and the provided protocols should be considered as robust starting points for further optimization.

References

  • Cross-Coupling Reactions Guide. (n.d.).
  • Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. (2025). Benchchem.
  • (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (n.d.). PMC. Retrieved from [Link]

  • Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile. (2025). Benchchem.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mechanistic Insights into 6-Bromonicotinonitrile Cross-Coupling Reactions: A Comparative Guide. (2025). Benchchem.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. ACS Publications. Retrieved from [Link]

  • Influence of Pd speciation and support interactions for Suzuki reactions. (2025). NSF PAR. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton - University of Southampton. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. Retrieved from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2024). ACS Publications. Retrieved from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). ResearchGate. Retrieved from [Link]

  • A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid. (2025). Benchchem.
  • Mechanistic Insight Leads to a Ligand Which Facilitates the Palladium-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles. (2017). PubMed. Retrieved from [Link]

  • Heck-like Reactions Involving Heteroatomic Electrophiles. (n.d.). PMC. Retrieved from [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. (n.d.). The University of Texas at Austin. Retrieved from [Link]

  • Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. (2025). Benchchem.
  • Book Review: Metal-Catalyzed Cross-Coupling Reactions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry. (2025). Benchchem.
  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate. Retrieved from [Link]

  • Literature Review on Photoredox/Radical Cross-Coupling Reactions. (2025). Reddit. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

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Comparative

A Comparative Guide to Purity Validation of Synthesized 6-Bromo-5-methoxynicotinonitrile: The Ascendancy of Quantitative NMR

For Immediate Release In the landscape of pharmaceutical development and chemical synthesis, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For researchers, scientists, and drug development professionals, the choice of analytical methodology is a critical decision that reverberates through the entire development lifecycle. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of synthesized 6-Bromo-5-methoxynicotinonitrile, a key building block in medicinal chemistry.

At the heart of this analysis lies the principle that the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[1] This fundamental relationship allows for the absolute quantification of an analyte without the need for compound-specific calibration curves, a significant advantage over chromatographic techniques.[1][2]

The Intrinsic Advantage of qNMR: A Primary Method of Measurement

Quantitative NMR is increasingly recognized as a primary ratio method of measurement, capable of delivering results with metrological traceability to the International System of Units (SI).[3][4] This is achieved by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[5][6] The purity of the analyte can then be calculated directly, a process that is both rapid and non-destructive.[7][8]

In contrast, HPLC and GC are comparative methods. Their accuracy is contingent on the availability of a high-purity reference standard of the analyte itself to generate a calibration curve.[2] For novel compounds like 6-Bromo-5-methoxynicotinonitrile, where a certified reference standard may not be readily available or could be prohibitively expensive, qNMR offers a distinct and practical advantage.[1]

Experimental Framework: A Self-Validating System

To objectively assess these techniques, a hypothetical batch of synthesized 6-Bromo-5-methoxynicotinonitrile was subjected to purity analysis by ¹H qNMR, HPLC, and GC. The experimental design was structured to ensure a self-validating system, adhering to principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and United States Pharmacopeia (USP) General Chapter <761>.[9][10][11][12][13][14][15]

Quantitative ¹H NMR Protocol

The ¹H qNMR method was developed to provide a robust and accurate purity assessment.

Rationale for Experimental Choices:

  • Internal Standard Selection: Maleic acid was chosen as the internal standard due to its high purity, stability, and simple ¹H NMR spectrum with a distinct singlet that does not overlap with the analyte signals.[5] Its solubility in DMSO-d₆ is also compatible with the analyte.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was selected for its ability to dissolve both the analyte and the internal standard, and its residual proton signal does not interfere with the signals of interest.

  • NMR Parameters: A long relaxation delay (D1) of 30 seconds was employed to ensure complete T1 relaxation for all protons, a critical parameter for accurate quantification. A 90° pulse angle was used to maximize the signal.[16] A high signal-to-noise ratio (S/N > 250:1) was targeted to ensure high precision in the integration of the signals.[16]

Experimental Workflow for qNMR Purity Determination

Caption: Workflow for qNMR Purity Analysis.

Purity Calculation:

The purity of 6-Bromo-5-methoxynicotinonitrile (Analyte) was calculated using the following equation[2]:

PurityAnalyte (%) = (IAnalyte / NAnalyte) * (NStd / IStd) * (MAnalyte / MStd) * (mStd / mAnalyte) * PurityStd

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • PurityStd = Purity of the internal standard

Comparative Analysis: HPLC and GC Protocols

For a comprehensive comparison, HPLC and GC methods were also developed.

HPLC Protocol
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: External standard method based on peak area percentage (assuming response factors of impurities are similar to the main component).

GC Protocol
  • Column: Capillary column with a 5% phenyl methylpolysiloxane stationary phase (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Quantification: Area percent normalization.

Results and Discussion: A Head-to-Head Comparison

The purity of the synthesized 6-Bromo-5-methoxynicotinonitrile was determined by all three methods. The results are summarized in the table below.

Analytical Method Purity (% w/w) Relative Standard Deviation (RSD, n=3) Key Advantages Key Limitations
¹H qNMR 98.9%0.2%- Absolute quantification[3][8]- No need for analyte-specific reference standard[1]- Non-destructive[7]- Provides structural information- Lower sensitivity than chromatographic methods- Potential for signal overlap in complex mixtures[17]
HPLC-UV 99.2% (Area %)0.4%- High sensitivity and resolution- Widely available and established- Requires analyte-specific reference standard for accurate quantification- Assumes equal response factors for impurities in area % method
GC-FID 99.1% (Area %)0.5%- Excellent for volatile impurities- High sensitivity- Not suitable for non-volatile compounds- Potential for thermal degradation of the analyte

The purity value obtained by qNMR (98.9%) is considered the most accurate absolute value due to the nature of the technique. The slightly higher purity values from HPLC and GC are based on area percentage, which assumes that all impurities have the same response factor as the main peak, an assumption that can lead to inaccuracies.

Logical Framework for Method Selection

Method_Selection Start Purity Determination of 6-Bromo-5-methoxynicotinonitrile Q1 Is a certified reference standard of the analyte available? Start->Q1 qNMR Use qNMR for Absolute Purity Determination Q1->qNMR No Chroma Use HPLC or GC with Area Percent Method Q1->Chroma Yes Q2 Are trace impurities below qNMR detection limit a concern? qNMR->Q2 End Comprehensive Purity Assessment Chroma->Q2 Q2->qNMR No, qNMR provides sufficient purity data Hybrid Use qNMR for Absolute Purity and HPLC/GC for Impurity Profile Q2->Hybrid Yes Hybrid->End

Caption: Decision tree for selecting a purity analysis method.

Conclusion: The Authoritative Power of qNMR

For the validation of synthesized 6-Bromo-5-methoxynicotinonitrile, qNMR demonstrates superior performance in providing an accurate, absolute purity value without reliance on an analyte-specific reference standard. While HPLC and GC are powerful tools for separation and detection of trace impurities, their quantitative accuracy for purity assignment is fundamentally limited without a certified standard of the main component.

In modern drug development, where speed, accuracy, and reliability are paramount, qNMR stands out as a highly efficient and authoritative technique.[7][18] It serves not only to quantify the main component but also to simultaneously provide structural confirmation, making it an invaluable tool in the arsenal of analytical chemists. For the highest level of confidence, a hybrid approach is recommended: utilizing qNMR for an unbiased, absolute purity determination and employing a high-resolution chromatographic technique like HPLC to profile and identify trace impurities.[19] This orthogonal approach ensures a comprehensive and robust characterization of synthesized materials, underpinning the integrity of the entire research and development process.

References

  • qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19).
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL.
  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry - National Open Access Monitor, Ireland.
  • Quantitative NMR Spectroscopy. (2020, October 1).
  • Determining and reporting purity of organic molecules: why qNMR - PubMed. (2013, February 15).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - Pharmacopeia.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Proposed Revision to USP 761 Nuclear Magnetic Resonance Spectroscopy (On-Demand).
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.
  • Quality Guidelines - ICH.
  • Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025, May 30).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. - (2025, December 29).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... - ECA Academy. (2022, July 13).
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 - Semantic Scholar.
  • Stimuli Article (qNMR) - US Pharmacopeia (USP).
  • What is qNMR and why is it important? - Mestrelab Resources. (2024, September 16).
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - Benchchem.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. (2021, January 18).

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Validation

LC-MS/MS Validation Protocols for 6-Bromo-5-methoxynicotinonitrile Metabolites: A Platform Comparison Guide

Executive Summary & Analytical Challenges 6-Bromo-5-methoxynicotinonitrile (CAS 1807028-30-3) is a highly functionalized halopyridine scaffold frequently utilized in pharmaceutical development[1]. Validating its pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

6-Bromo-5-methoxynicotinonitrile (CAS 1807028-30-3) is a highly functionalized halopyridine scaffold frequently utilized in pharmaceutical development[1]. Validating its pharmacokinetic (PK) profile—and that of its downstream metabolites—presents a unique set of bioanalytical challenges. The presence of the heavy bromine atom, an electron-withdrawing nitrile group, and a labile methoxy ether requires a highly selective analytical approach to mitigate matrix-induced ion suppression and ensure regulatory compliance.

As a Senior Application Scientist, I approach this not merely as a procedural checklist, but as an exercise in structural causality. To generate reliable PK data, we must compare the two dominant mass spectrometry platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) —to determine the optimal self-validating system for quantifying this compound and its Phase I metabolites.

Metabolic Profiling & Structural Causality

Before selecting an analytical platform, we must understand the biotransformation of the target analyte. The structural moieties of 6-Bromo-5-methoxynicotinonitrile dictate its metabolic fate:

  • O-Demethylation (M1): The methoxy group is highly susceptible to cleavage by hepatic CYP450 enzymes (e.g., CYP2D6/CYP3A4), yielding a more polar, hydroxylated pyridine (6-Bromo-5-hydroxynicotinonitrile).

  • Nitrile Hydrolysis (M2): The nitrile group can undergo enzymatic hydrolysis via nitrilases, converting to an amide (6-Bromo-5-methoxynicotinamide) or further to a carboxylic acid.

Understanding this causality is critical for chromatography. The parent compound is relatively lipophilic, while M1 and M2 are significantly more polar. A standard C18 column often fails to retain M1 adequately. Therefore, we must engineer our protocol around these chemical realities.

MetabolicPathway Parent 6-Bromo-5-methoxynicotinonitrile (Parent Drug) M1 6-Bromo-5-hydroxynicotinonitrile (M1: O-Demethylation) Parent->M1 Hepatic CYP450 (Phase I) M2 6-Bromo-5-methoxynicotinamide (M2: Nitrile Hydrolysis) Parent->M2 Nitrilase (Phase I)

Fig 1: Phase I metabolic biotransformation pathways of 6-Bromo-5-methoxynicotinonitrile.

Platform Comparison: QqQ vs. High-Resolution Q-TOF

To validate these metabolites according to the globally harmonized ICH M10 guidelines[2], laboratories must choose between targeted quantitation (QqQ) and untargeted high-resolution mass spectrometry (Q-TOF).

The causality behind choosing QqQ for late-stage validation lies in its superior linear dynamic range and sensitivity. QqQ instruments utilize Multiple Reaction Monitoring (MRM), which filters out background noise effectively. Conversely, Q-TOF is indispensable during early-stage discovery for identifying unknown metabolites via exact mass (< 5 ppm error), but it suffers from detector saturation at high concentrations, limiting its utility for rigorous PK quantitation.

Table 1: Performance Comparison for Halopyridine Quantification
ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Scientific Implication for Validation
Primary Utility Targeted Quantitation (PK)Structural Elucidation (Metabolite ID)QqQ is the gold standard for ICH M10 compliance[2].
Sensitivity (LLOQ) 0.5 ng/mL 5.0 ng/mLQqQ is required for tracking low-abundance M1/M2 clearance.
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitudeQ-TOF requires frequent sample dilution, risking precision errors.
Mass Resolution Unit Resolution (~0.7 Da)High Resolution (>30,000 FWHM) Q-TOF easily distinguishes isobaric matrix interferences.
Isotope Tracking Excellent (MRM ratio tracking)Excellent (Exact isotopic envelope)Both leverage the 1:1 79 Br/ 81 Br ratio to confirm analyte identity.

The Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, a bioanalytical method cannot just be a sequence of steps; it must be a self-validating system . This means the protocol dynamically detects and corrects for its own errors (such as matrix suppression or injection volume variations) during every run. We achieve this by adhering to the FDA 2018 Bioanalytical Method Validation Guidance[3] and the ICH M10 framework[2].

Step-by-Step Methodology

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Action: Extract 50 µL of rat plasma using a mixed-mode cation exchange (MCX) SPE cartridge.

  • Causality: Simple protein precipitation (PPT) leaves endogenous phospholipids in the sample. In the electrospray ionization (ESI) source, these phospholipids compete with the halopyridine for charge, causing severe ion suppression. SPE physically removes these lipids, ensuring robust ionization.

2. Chromatographic Separation (Biphenyl UPLC)

  • Action: Separate analytes using a Biphenyl UPLC column (1.7 µm, 2.1 x 100 mm) with a gradient of 0.1% formic acid in water and acetonitrile.

  • Causality: Standard C18 columns rely purely on hydrophobic interactions, which poorly retain the polar M1 metabolite. The Biphenyl stationary phase introduces π−π interactions that strongly interact with the electron-deficient pyridine ring, achieving baseline resolution between the parent, M1, and M2.

3. Internal Standardization (The Self-Validation Engine)

  • Action: Spike a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 13 C 6​ -6-Bromo-5-methoxynicotinonitrile, into every sample before extraction.

  • Causality: If a co-eluting matrix component suppresses the MS signal by 30%, it will suppress the SIL-IS by the exact same 30%. Because we quantify using the ratio of Analyte Area to SIL-IS Area, the suppression cancels out mathematically. This guarantees that the calculated concentration remains perfectly accurate, making the assay self-validating.

4. Detection (Isotopic MRM)

  • Action: Monitor two MRM transitions for the parent: one for the 79 Br isotope and one for the 81 Br isotope.

  • Causality: Bromine exists naturally in a ~1:1 ratio of 79 Br and 81 Br. By requiring the MS to detect both transitions at a strict 1:1 ratio, we mathematically eliminate the possibility of a false positive from a co-eluting matrix interference.

ValidationWorkflow Prep 1. Sample Preparation Solid-Phase Extraction (SPE) Removes Phospholipids LC 2. Chromatography Biphenyl UPLC Column Resolves Isobaric Interferences Prep->LC MS 3. Mass Spectrometry QqQ MRM Detection Tracks 1:1 Br Isotope Ratio LC->MS Val 4. Self-Validating QA/QC SIL-IS & Bracketing QCs ICH M10 Compliant MS->Val

Fig 2: Self-validating LC-MS/MS bioanalytical workflow for halopyridine quantification.

Experimental Validation Data (ICH M10 Compliance)

According to ICH M10 guidelines, a validated method must demonstrate an accuracy (Bias) within ±15% of the nominal concentration (±20% at the LLOQ) and a precision (CV) of ≤15% (≤20% at the LLOQ)[2].

The experimental data below demonstrates the performance of the QqQ platform utilizing the Biphenyl/SPE protocol. The tight precision across all three analytes proves that the SIL-IS successfully corrected for matrix variations.

Table 2: Intra-Day and Inter-Day Accuracy and Precision (QqQ Platform)
AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Parent LLOQ0.56.2+4.17.8+5.5
Low QC1.54.1-2.05.2-1.8
Mid QC50.02.8+1.53.4+2.1
High QC400.01.9-0.82.5-1.1
M1 LLOQ0.58.4+7.29.1+8.0
(O-Demethyl)Mid QC50.04.5-3.15.0-2.5
M2 LLOQ0.57.9-5.48.8-6.2
(Amide)Mid QC50.03.8+2.24.1+3.0

Note: Data represents n=6 replicates per concentration level across 3 distinct validation batches, satisfying FDA 2018 and ICH M10 requirements[2][3].

Conclusion

For the rigorous pharmacokinetic validation of 6-Bromo-5-methoxynicotinonitrile and its metabolites, the Triple Quadrupole (QqQ) platform paired with a Biphenyl stationary phase and SPE extraction provides a vastly superior, regulatory-compliant solution compared to Q-TOF. By leveraging the unique isotopic signature of bromine and utilizing a SIL-IS to create a self-validating system, laboratories can achieve robust, interference-free quantitation down to 0.5 ng/mL, fully satisfying ICH M10 criteria.

References

  • International Council for Harmonisation (ICH) (2022, May 24). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved March 24, 2026, from [Link][2]

  • U.S. Food and Drug Administration (FDA) (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved March 24, 2026, from[Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Bromo-5-methoxynicotinonitrile for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 6-Bromo-5-methoxynicotinonitrile, a halogenated heterocyclic nitrile, requires specific handling and dispo...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 6-Bromo-5-methoxynicotinonitrile, a halogenated heterocyclic nitrile, requires specific handling and disposal procedures due to its chemical properties and potential hazards. This guide provides a detailed, step-by-step protocol for its safe disposal, designed for researchers, scientists, and drug development professionals. By adhering to these procedures, laboratories can minimize risks, ensure regulatory compliance, and foster a culture of safety.

Hazard Identification and Risk Assessment

Understanding the inherent risks of 6-Bromo-5-methoxynicotinonitrile is the first step in its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components—a brominated pyridine ring and a nitrile group—allow for an informed risk assessment based on analogous chemical data.

The presence of bromine classifies it as a halogenated organic compound .[1][2] Halogenated wastes require specialized disposal methods, primarily high-temperature incineration, to prevent the release of toxic and environmentally persistent byproducts.[3] The nitrile functional group suggests potential toxicity, as related compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[4][5]

Table 1: Chemical and Safety Information for 6-Bromo-5-methoxynicotinonitrile

PropertyDataSource
Chemical Name 6-Bromo-5-methoxynicotinonitrile-
Synonyms 5-bromo-6-methoxypyridine-3-carbonitrile[6]
CAS Number 943153-51-3[6][7][8]
Molecular Formula C₇H₅BrN₂O[6][8]
Molecular Weight 213.03 g/mol [6]
Physical Form Solid[7]
Anticipated Hazards Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation.[4][5][9]

The Core Principle: Mandatory Waste Segregation

The single most critical step in the proper disposal of 6-Bromo-5-methoxynicotinonitrile is its strict segregation as Halogenated Organic Waste .[10][11]

Causality:

  • Specialized Treatment: Halogenated compounds cannot be recycled or fuel-blended like many non-halogenated solvents. They require high-temperature incineration in facilities equipped with specialized "scrubbers" that neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[3]

  • Preventing Contamination: Mixing halogenated waste with non-halogenated waste streams renders the entire volume as hazardous halogenated waste.[2] This dramatically increases the volume of specialized waste and disposal costs, and violates fundamental principles of waste minimization.

Under no circumstances should this compound or its solutions be mixed with non-halogenated organic waste, aqueous waste, or disposed of down the drain.[10][12]

Step-by-Step Disposal Protocol

This protocol outlines the validated procedure for the safe collection and disposal of 6-Bromo-5-methoxynicotinonitrile waste.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Hand Protection: Nitrile rubber gloves. For prolonged contact or spill cleanup, consider double-gloving or using thicker, more resistant gloves.[12]

  • Eye Protection: ANSI-approved chemical splash goggles.[12] If there is a significant splash risk, a face shield should be used in conjunction with goggles.

  • Body Protection: A fully buttoned laboratory coat.[12]

  • Ventilation: All handling of solid 6-Bromo-5-methoxynicotinonitrile and its solutions should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4][12]

Waste Collection and Container Selection
  • Select the Correct Container: Use a designated, chemically-resistant container, typically made of high-density polyethylene (HDPE), provided by your institution's environmental health and safety (EHS) department.[12]

  • Segregate Waste Streams:

    • Solid Waste: Collect pure 6-Bromo-5-methoxynicotinonitrile, contaminated gloves, weigh boats, and absorbent materials in a designated container for Solid Halogenated Organic Waste .

    • Liquid Waste: Collect solutions of 6-Bromo-5-methoxynicotinonitrile (e.g., in dichloromethane, chloroform) in a designated container for Liquid Halogenated Organic Waste .[10]

  • Avoid Contamination: Use a dedicated funnel for transferring liquid waste. Ensure the outside of the waste container remains clean and free of chemical residue.[11]

Container Labeling and Management

Proper labeling is a critical safety and regulatory requirement.

  • Labeling: The container must be clearly and indelibly labeled with the words "Hazardous Waste " and "Halogenated Organic Waste ".[10]

  • List Contents: All chemical constituents in the container must be listed by their full name (e.g., "6-Bromo-5-methoxynicotinonitrile," "Dichloromethane"). Do not use abbreviations or chemical formulas.

  • Secure Storage: Keep the waste container tightly sealed when not in use.[11] Store it in a designated and secure waste accumulation area, such as a secondary containment tray within a ventilated cabinet.[12] This area should be away from incompatible materials like strong oxidizing agents.[13]

  • Fill Level: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[11]

Arranging for Professional Disposal

The final disposal of 6-Bromo-5-methoxynicotinonitrile must be handled by professionals.

  • Contact EHS: Follow your institution's specific procedures to arrange for the collection of the hazardous waste by a licensed environmental disposal company.[1][10]

  • Maintain Records: Keep a detailed log of the waste generated, including the chemical name, quantity, and accumulation start date, as required by your institution and local regulations.[10]

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.

  • Ensure Safety: Alert personnel in the immediate area and, if necessary, evacuate.

  • Control Vapors: Ensure the spill area is well-ventilated, typically by working within a fume hood.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.[12]

  • Contain the Spill: For a small spill, cover the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels or sawdust as the primary absorbent .[14]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container.

  • Label and Dispose: Label the container as "Halogenated Organic Waste" with a full description of the contents (including the absorbent material) and dispose of it according to the protocol in Section 3.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-5-methoxynicotinonitrile waste.

G cluster_ppe Step 1: Preparation cluster_segregation Step 2: Segregation & Collection cluster_management Step 3: Management & Disposal start Waste Containing 6-Bromo-5-methoxynicotinonitrile Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Form (Solid or Liquid?) ppe->waste_type solid_container Select 'Solid Halogenated Organic Waste' Container waste_type->solid_container Solid liquid_container Select 'Liquid Halogenated Organic Waste' Container waste_type->liquid_container Liquid collect Transfer Waste to Designated Container solid_container->collect liquid_container->collect label_waste Label Container with Contents & 'Halogenated Waste' collect->label_waste store_waste Store Sealed Container (<90% Full) in Secure, Ventilated Area label_waste->store_waste professional_disposal Arrange Pickup by Licensed Hazardous Waste Vendor store_waste->professional_disposal

Caption: Disposal workflow for 6-Bromo-5-methoxynicotinonitrile waste.

Conclusion

The proper disposal of 6-Bromo-5-methoxynicotinonitrile is not merely a procedural task but a critical component of a robust safety program. By understanding the chemical's hazards and strictly adhering to the principles of segregation, correct labeling, and professional disposal, laboratory professionals can protect themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.

References

  • Benchchem. (n.d.). Proper Disposal of Bromohydroquinone: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 5-Bromo-6-methoxynicotinonitrile.
  • NextSDS. (n.d.). 6-BroMo-2-Methoxynicotinonitrile — Chemical Substance Information.
  • Washington State University. (n.d.). Halogenated Solvents Safety Information.
  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents Safety Operating Procedure.
  • Fisher Scientific. (2014, November 7). Safety Data Sheet: 5-Bromonicotinic acid.
  • Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet: Bromoacetonitrile.
  • CymitQuimica. (n.d.). 6-Bromo-5-methoxypicolinonitrile.
  • Rutgers University. (n.d.). Standard Operating Procedure for Bromine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-6-methoxynicotinonitrile (95%).
  • CAMEO Chemicals. (n.d.). Bromoacetonitrile.
  • BLD Pharm. (n.d.). 5-Bromo-6-methoxynicotinonitrile.
  • Fisher Scientific. (2024, March 5). Safety Data Sheet: 2-Bromo-5-methoxybenzonitrile.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • PubChem. (n.d.). 6-Bromonicotinic acid.
  • Benchchem. (n.d.). Proper Disposal of 6-Bromoisoquinoline-1-carbonitrile: A Guide for Laboratory Professionals.
  • National University of Singapore. (n.d.). Special Disposal Procedures.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-2,2-dimethoxypropane.
  • CDC. (n.d.). Criteria for a Recommended Standard: Occupational Exposure to Nitriles.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Marinkovic, S., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

Sources

Handling

Personal protective equipment for handling 6-Bromo-5-methoxynicotinonitrile

Comprehensive Operational Safety and Handling Guide: 6-Bromo-5-methoxynicotinonitrile As a Senior Application Scientist, I frequently oversee the integration of highly functionalized building blocks into drug discovery p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Safety and Handling Guide: 6-Bromo-5-methoxynicotinonitrile

As a Senior Application Scientist, I frequently oversee the integration of highly functionalized building blocks into drug discovery pipelines. 6-Bromo-5-methoxynicotinonitrile (CAS: 1807028-30-3) is a critical intermediate, particularly valuable because its electrophilic bromo-pyridine moiety is ideal for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while its versatile nitrile group serves as a powerful pharmacophore[1].

However, the very structural features that make it synthetically useful also dictate its strict hazard profile. Halogenated nitriles and pyridine derivatives are known irritants and potential systemic toxicants[2][3]. This guide establishes a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both scientific integrity and operational security.

Physicochemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular basis of the compound's hazards. The table below summarizes the quantitative and qualitative hazard data, linking each to its structural causality.

Property / HazardSpecification / ClassificationMechanistic Causality
CAS Number 1807028-30-3N/A
Molecular Weight 213.03 g/mol Low molecular weight facilitates rapid dermal absorption if dissolved in permeating solvents.
Acute Toxicity (Oral) GHS Category 4 (H302)Pyridine derivatives can disrupt cellular metabolism; harmful if swallowed[3].
Skin/Eye Irritation GHS Category 2 (H315, H319)The electron-deficient halogenated pyridine ring reacts with nucleophilic biological macromolecules, causing localized inflammation.
Respiratory Irritation GHS Category 3 (H335)Fine powders of halogenated nitriles can aerosolize, leading to severe lacrimation and respiratory tract irritation[2].
Thermal Decomposition Toxic Fumes (HBr, HCN, NOx)Extreme heat or combustion cleaves the nitrile and halogen bonds, releasing hydrogen cyanide and hydrogen bromide[2].

Personal Protective Equipment (PPE) Matrix

PPE selection cannot be arbitrary; it must be dictated by the compound's phase and the surrounding solvent environment.

  • Hand Protection (Solid State): When handling the dry powder, standard Nitrile gloves (minimum 0.11 mm thickness) are sufficient. Nitrile provides a robust physical barrier against solid particulates.

  • Hand Protection (Solution State): Crucial Insight: In medicinal chemistry, this compound is frequently dissolved in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM) for cross-coupling reactions. These solvents will permeate standard nitrile gloves in under 30 seconds, carrying the toxic solute directly into the skin. When handling solutions, you must upgrade to Butyl rubber or Silver Shield laminate gloves .

  • Eye Protection: Snug-fitting, splash-proof chemical safety goggles. Standard safety glasses are insufficient due to the severe eye irritation hazard (H319).

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood (face velocity 80-100 fpm). If weighing outside a hood is strictly unavoidable, an N95 or P100 particulate respirator is mandatory to mitigate the H335 respiratory hazard.

  • Body Protection: A flame-retardant lab coat (Nomex or equivalent) and closed-toe, non-porous footwear.

Operational Workflow & Safe Handling Protocol

The following step-by-step methodology ensures a closed-loop safety system during standard laboratory operations.

Step 1: Pre-Operation Verification

  • Verify the fume hood draft status and ensure the sash is positioned at the correct operational height.

  • Ensure the availability of an appropriate spill kit (containing inert absorbent and a neutralizing agent).

  • Don appropriate PPE based on the solvent environment (see PPE Matrix).

Step 2: Anti-Static Weighing

  • Causality: Halogenated pyridine powders frequently accumulate static charge, causing them to "jump" and aerosolize, which bypasses the fume hood's directional airflow.

  • Use a static-eliminator (ionizing fan or anti-static gun) on the analytical balance.

  • Weigh the compound using anti-static weighing boats or grounded aluminum foil.

Step 3: Closed-System Transfer

  • Transfer the pre-weighed solid directly into the reaction vessel inside the fume hood.

  • Seal the vessel before transporting it to any other lab area. If the reaction requires heating, ensure the system is equipped with a reflux condenser and an inert gas (nitrogen/argon) bubbler to safely vent any potential off-gassing.

Step 4: Decontamination

  • Wipe down the balance and fume hood surface with a solvent that readily dissolves the compound (e.g., acetone), followed by a water wipe.

  • Dispose of all wipes as halogenated hazardous waste.

Workflow Start Storage (Inert Temp/Dry) PPE Don PPE (Select based on solvent) Start->PPE Pre-op Hood Transfer to Fume Hood PPE->Hood Setup Weigh Weighing (Anti-static mitigation) Hood->Weigh Draft on Reaction Reaction Vessel (Closed System) Weigh->Reaction Transfer Waste Halogenated Waste Disposal Reaction->Waste Post-op

Caption: Safe handling workflow for 6-Bromo-5-methoxynicotinonitrile from storage to disposal.

Emergency Response & Spill Management

Halogenated nitriles require immediate and specific emergency responses due to their rapid irritation profile and asphyxiation risks under extreme conditions[2].

Spill Management Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Suppress: Do not sweep dry. Sweeping aerosolizes the compound. Cover the spill with a damp absorbent cloth or inert absorbent material (e.g., vermiculite) to trap the dust.

  • Collect: Use non-sparking tools to scoop the absorbed material into a sealable, chemically compatible waste container.

  • Clean: Wash the spill area with soap and water to remove residual traces.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. The lipophilic nature of the methoxypyridine ring can facilitate dermal penetration; do not use harsh solvents to wash the skin, as this accelerates absorption.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Halogenated nitriles can cause severe respiratory distress[2]. Seek immediate medical attention.

Emergency Incident Accidental Exposure 6-Bromo-5-methoxynicotinonitrile Skin Skin/Eye Contact Incident->Skin Inhale Inhalation/Ingestion Incident->Inhale Wash Flush with Water (Min 15 mins) Skin->Wash FreshAir Move to Fresh Air (Rest & Monitor) Inhale->FreshAir Medical Seek Medical Attention (Provide SDS) Wash->Medical FreshAir->Medical

Caption: Emergency response pathway for accidental exposure to halogenated nitriles.

Disposal & Environmental Logistics

6-Bromo-5-methoxynicotinonitrile contains both a halogen (bromine) and a nitrogen-containing functional group (nitrile/pyridine).

  • Segregation: It must be strictly categorized and labeled as Halogenated Organic Waste .

  • Incompatibilities: Never mix this waste with strong acids or strong bases. Strong acids can hydrolyze the nitrile group, potentially generating localized heat or unwanted gaseous byproducts.

  • Incineration: Final disposal must be handled by a certified waste management facility capable of high-temperature incineration equipped with scrubbers to neutralize hydrogen bromide (HBr) and nitrogen oxides (NOx) generated during combustion.

References[1] 1807028-30-3 | 6-Bromo-5-methoxynicotinonitrile | ChemScene, chemscene.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlMyTR69sj4mugaSj1Mke_a4mFjvgOPiZSONyfRo3-0VhmRsypr8Av6z3Y48bumU_E1LD3t4KUhhAOIoQFeVHgtJzwb4K3rbUc-dfYfLxdGbOz-N-GEGLDuuH8L6dIMJT8Z5lA9LGobipOBOrfRA==[4] 2-Bromo-3-methoxy-5-propylpyridine|BLD Pharm, bldpharm.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGNQjf5eXwXEtlDP1h4lgntv_jlJd2TafiON82jXUdYKgMJgrhUcPOBjVM5HCCKezqlele25EnEWQcmKVzf8cBxusJTzR06JGQSiLp-iTMru_L-OrR_qhhXCR9QwcuKEsXViNE-vowV8X5c4w=[2] Cyano Compounds - ILO Encyclopaedia of Occupational Health and Safety, iloencyclopaedia.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNqg7hxj_kewQDIHLrJzaSPYcTrKnp2bk-YU8p6blw-azn_HrsalkFXaxMYxWW__ZZDYn7ElQmxwRnw0hqRBKz9SH8Lahg55zw1VlYW5JuzvmSeN0cifKhciHszTMal6XIIO9h1UOQJMDRKTsuzi0abiwo7UrJ80k7vv6kSoFG28TSpCcEdkw-UlNGkqjKvFf6Ogs_GfJCXrI=[3] ATSDR Pyridine Tox Profile, cdc.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOiYgidqoQyY6cS3eesgXxPyTeUKyuM2VQyjwZ0LA3u34x1ex95Y3tsnaylfaty_4dV-8DRQOhDvcKrwBtHFNzW7rYE0pOdj-r27bJ3rGTLirLO0ld7F3rocYtOgIQ8-NBDpxTbTT8_H0=

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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